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  • Product: N'-Hydroxy-2-(oxolan-2-YL)ethanimidamide
  • CAS: 1016719-04-2

Core Science & Biosynthesis

Foundational

Thermodynamic Stability and Degradation Mechanisms of Oxolane-Based Amidoximes

Topic: Thermodynamic Stability of Oxolane-Based Amidoximes Content Type: Technical Whitepaper Audience: Researchers, Scientists, and Drug Development Professionals Executive Summary Oxolane-based amidoximes represent a c...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Thermodynamic Stability of Oxolane-Based Amidoximes Content Type: Technical Whitepaper Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Oxolane-based amidoximes represent a critical structural motif in medicinal chemistry, particularly in the design of nucleoside analogue prodrugs and specific chelating resins. The thermodynamic stability of this moiety is governed by a delicate interplay between the electron-withdrawing inductive effects of the tetrahydrofuran (oxolane) ring and the resonance stabilization of the amidoxime core. This guide provides a rigorous analysis of the physicochemical properties, degradation pathways, and experimental protocols necessary to characterize these compounds. It serves as a blueprint for optimizing shelf-life and predicting metabolic activation in drug development pipelines.

Structural Fundamentals and Tautomeric Equilibria

The stability of oxolane-based amidoximes cannot be understood without first mapping their tautomeric landscape. Unlike simple alkyl amidoximes, the oxolane ring imposes specific steric and electronic constraints.

Electronic Influence of the Oxolane Ring

The oxolane ring exerts a negative inductive effect (


) due to the cyclic ether oxygen. This withdraws electron density from the adjacent carbon atoms. When the amidoxime group is attached directly to the ring (or via a short linker), this effect:
  • Lowers the pKa of the amidoxime proton (

    
    ), making it more acidic than aliphatic counterparts.
    
  • Increases the electrophilicity of the amidoxime carbon, potentially increasing susceptibility to nucleophilic attack (hydrolysis) under specific pH conditions.

Tautomeric Landscape

Amidoximes exist in equilibrium between three primary forms. For oxolane-derivatives, the (Z)-amidoxime is the thermodynamically dominant species due to an intramolecular hydrogen bond between the hydroxyl proton and the amine nitrogen.

  • 
    -Amidoxime (Major):  Stabilized by intramolecular H-bonding (
    
    
    
    kcal/mol).
  • 
    -Amidoxime (Minor):  Sterically less favorable; often 
    
    
    
    2-5 kcal/mol higher in energy.
  • Zwitterionic Aminonitrone (Trace): Significant only in highly polar protic solvents.

Visualization: Tautomeric Equilibrium

Tautomerism Z_Form (Z)-Amidoxime (Thermodynamic Sink) E_Form (E)-Amidoxime (Kinetic Product) Z_Form->E_Form Isomerization (Slow) Nitrone Aminonitrone (Zwitterion) Z_Form->Nitrone Tautomerization (Solvent Dependent) E_Form->Z_Form Fast Nitrone->Z_Form

Caption: Thermodynamic equilibrium favors the Z-amidoxime. The energy barrier for Z/E isomerization is typically 10-15 kcal/mol.

Thermodynamic Stability Profile

The thermodynamic stability of the amidoxime moiety is defined by its bond dissociation energies (BDE) and acid dissociation constants. These parameters dictate the compound's shelf-life and metabolic fate.

Bond Dissociation Energies (BDE)

The N-O bond is the "weak link" in the amidoxime structure, crucial for its function as a prodrug (metabolic reduction) but a liability for thermal stability.

Bond TypeApprox.[1][2][3][4][5] BDE (kcal/mol)Significance
N-O (Single) 53 - 60 Primary site of metabolic reduction (mARC) and radical decomposition.
C=N (Double) 145 - 150 Provides structural rigidity; resistant to homolysis.
C-N (Single) 70 - 80 Stable under physiological conditions.
O-H 110 Involved in H-bonding; deprotonation drives solubility.
Acid-Base Properties (pKa)

The oxolane ring shifts the pKa values relative to standard benzamidoximes.

  • Protonated Form (

    
    ):  pKa 
    
    
    
    4.0 – 5.5.
    • Implication: At physiological pH (7.4), the molecule is largely neutral, enhancing membrane permeability.

  • Neutral Form (

    
    ):  pKa 
    
    
    
    11.0 – 12.0.
    • Implication: High pH is required to form the anion, which is the active nucleophile in Tiemann rearrangements.

Degradation Pathways

Understanding degradation is critical for formulation. Oxolane-based amidoximes are generally stable at neutral pH but degrade under thermal stress or extreme pH.

Hydrolysis (Acid/Base Catalyzed)

Hydrolysis converts the amidoxime to the corresponding carboxylic acid (or amide).

  • Acidic pH (< 2): Protonation of the oxime nitrogen activates the carbon for water attack.

    • Rate: Slow (

      
       at pH 1). The oxolane ring's steric bulk can retard this further.
      
  • Neutral pH (6-8): High Kinetic Stability. The neutral species is resistant to hydrolysis.

Thermal Decomposition & Rearrangement

At elevated temperatures (>100°C) or in alkaline formulations, two competing pathways emerge:

  • Dehydration to Nitrile: Loss of hydroxylamine (or water if reduced).

  • Tiemann Rearrangement: Under basic conditions, the amidoxime anion rearranges to a urea derivative via an isocyanate intermediate.

Metabolic Activation (Prodrug Mechanism)

In vivo, the thermodynamic instability of the N-O bond is exploited. The Mitochondrial Amidoxime Reducing Component (mARC) enzymatically cleaves the N-O bond to release the active amidine.

Visualization: Degradation & Metabolism Map

Degradation cluster_Thermal Thermal/Chemical Degradation cluster_Metabolic In Vivo Activation Amidoxime Oxolane-Amidoxime Nitrile Nitrile + NH2OH Amidoxime->Nitrile Heat (>100°C) Urea Urea Derivative (Tiemann Rearrangement) Amidoxime->Urea Base (pH > 10) Amidine Active Amidine (Therapeutic) Amidoxime->Amidine mARC Enzyme (Reduction) NO Nitric Oxide (NO) (Vasodilation Side Effect) Amidoxime->NO CYP450 (Oxidation)

Caption: Dual fate of amidoximes: Enzymatic reduction (green) yields the drug, while thermal/chemical stress (red) leads to inactive byproducts.

Experimental Protocols for Stability Assessment

To validate the thermodynamic stability of a new oxolane-based amidoxime, the following protocols are recommended. These are designed to be self-validating systems.

Accelerated Stability Testing (HPLC-UV)

This protocol determines the kinetic rate constants (


) of degradation.

Reagents:

  • Buffers: 50 mM Phosphate (pH 2.0, 7.4, 10.0).

  • Internal Standard: Benzoic acid or similar non-degradable aromatic.

Workflow:

  • Preparation: Dissolve amidoxime (1 mM) in buffer + 10% Acetonitrile (to ensure solubility).

  • Incubation: Aliquot into amber glass vials. Incubate at 40°C, 60°C, and 80°C.

  • Sampling: At

    
     hours. Quench alkaline samples with dilute HCl immediately.
    
  • Analysis: HPLC-UV (C18 Column).

    • Mobile Phase: Gradient 5% to 95% ACN in Water (0.1% Formic Acid).

    • Detection: 254 nm (Amidoxime

      
      ).
      
  • Calculation: Plot

    
     vs. time. Linearity (
    
    
    
    ) confirms pseudo-first-order kinetics.
Thermal Analysis (DSC)

Differential Scanning Calorimetry (DSC) identifies the onset of thermal decomposition and melting point (purity check).

Protocol:

  • Sample: 2-5 mg of solid amidoxime in a crimped aluminum pan (pinhole lid to allow gas escape).

  • Ramp: Heat from 25°C to 250°C at 10°C/min under Nitrogen purge (50 mL/min).

  • Interpretation:

    • Endotherm: Melting point (typically sharp).

    • Exotherm: Decomposition (onset temperature). A sharp exotherm immediately following melting indicates instability in the melt phase (potential explosion hazard for scale-up).

References

  • Tautomerism of Amidoximes: Novikov, A. S., & Bolotin, D. S. (2018). Tautomerism of amidoximes and other oxime species. Journal of Physical Organic Chemistry. Link

  • Prodrug Activation Mechanism: Ott, G., et al. (2023). The mitochondrial amidoxime reducing component (mARC) – from prodrug-activation mechanism to drug-metabolizing enzyme. Journal of Biological Chemistry. Link

  • Hydrolytic Stability: Kalia, J., & Raines, R. T. (2008).[6][7] Hydrolytic stability of hydrazones and oximes. Angewandte Chemie International Edition. Link

  • N-O Bond Dissociation Energy: Bach, R. D., et al. (2021). The Bond Dissociation Energy of the N–O Bond. Journal of Physical Chemistry A. Link

  • Tiemann Rearrangement: Adams, G. W., et al. (1999). Do deprotonated amidoximes undergo the Tiemann rearrangement in the gas phase?. Journal of the Chemical Society, Perkin Transactions 2.[8] Link

Sources

Exploratory

Pharmacophore Analysis &amp; Strategic Design of N'-Hydroxy-2-(oxolan-2-yl)ethanimidamide Derivatives

Executive Summary: The Amidoxime Advantage In the landscape of modern medicinal chemistry, N'-Hydroxy-2-(oxolan-2-yl)ethanimidamide (CAS: 1173375-89-7) represents a critical "privileged scaffold." It bridges the gap betw...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Amidoxime Advantage

In the landscape of modern medicinal chemistry, N'-Hydroxy-2-(oxolan-2-yl)ethanimidamide (CAS: 1173375-89-7) represents a critical "privileged scaffold." It bridges the gap between high-affinity amidine-based inhibitors—often plagued by poor oral bioavailability due to their basicity (


)—and the need for lipophilic, membrane-permeable prodrugs.

This guide provides a rigorous pharmacophore analysis of this derivative, dissecting its structural utility in two primary domains:

  • Bioisosteric Prodrugs: Functioning as a masked amidine to target serine proteases (e.g., Thrombin, Factor Xa).

  • Direct Metalloenzyme Inhibitors: Utilizing the hydroxyamidine moiety for bidentate chelation in targets like Arginase or Indoleamine 2,3-dioxygenase (IDO1).

Chemical Architecture & Pharmacophore Mapping

To understand the binding potential, we must deconstruct the molecule into its functional pharmacophoric elements. This is not merely a list of atoms, but a map of interaction potentials.

Structural Decomposition

The molecule consists of three distinct pharmacophoric zones:

ZoneStructural FragmentPharmacophoric RoleKey Interaction Type
Cap Tetrahydrofuran (THF)Lipophilic/Polar HybridH-Bond Acceptor (Ether O), Hydrophobic Van der Waals
Linker Ethyl Chain (

)
SpacerRotational Freedom, Distance regulator
Warhead N'-HydroxyimidamidePolar Head / ChelatorH-Bond Donor/Acceptor, Metal Chelation (

,

)
The 3D Pharmacophore Model (DOT Visualization)

The following diagram illustrates the spatial arrangement and interaction vectors essential for docking studies.

PharmacophoreMap THF THF Ring (Hydrophobic + H-Bond Acceptor) Linker Ethyl Spacer (Distance: 3.5 - 4.5 Å) THF->Linker C2 Attachment Target_Pocket Hydrophobic Pocket (e.g., S2/P2 site) THF->Target_Pocket Van der Waals / H-Bond Amidoxime Amidoxime Head (Amphoteric / Chelator) Linker->Amidoxime Covalent Bond Target_Metal Metal Ion / Asp-Ser Dyad (Active Site) Amidoxime->Target_Metal Bidentate Chelation or H-Bond Network

Figure 1: Pharmacophore interaction map highlighting the dual-binding capability of the THF tail and Amidoxime head.

Mechanism of Action: The "Chameleon" Effect

The utility of N'-Hydroxy-2-(oxolan-2-yl)ethanimidamide lies in its context-dependent behavior. It is critical to define the intended mechanism before initiating a screening campaign.

Pathway A: The Prodrug Route (Bioactivation)

In this scenario, the amidoxime is inactive against the target but possesses superior ADME properties (LogP ~0.5–1.5). Upon absorption, it is metabolically reduced to the active amidine.

  • Enzymes involved: mARC (Mitochondrial Amidoxime Reducing Component), Cytochrome b5.

  • Target: The generated amidine mimics the Arginine side chain, binding to the S1 pocket of serine proteases.

Pathway B: The Direct Inhibitor Route

The intact amidoxime can act as a transition state analog or metal chelator.

  • Mechanism: The

    
     and 
    
    
    
    groups form a coordinate covalent bond with active site metals (
    
    
    in HDACs,
    
    
    in Arginase).

Bioactivation cluster_0 Extracellular / Gut Lumen cluster_1 Intracellular / Liver Microsomes Amidoxime Amidoxime Derivative (High Permeability) mARC mARC Enzyme System (Reduction) Amidoxime->mARC Passive Transport Amidine Active Amidine (High Basicity, Low Permeability) mARC->Amidine N-O Bond Cleavage Target Biological Target (e.g., Thrombin, Factor Xa) Amidine->Target High Affinity Binding (Ki < 10nM)

Figure 2: The metabolic bioactivation pathway of amidoxime prodrugs mediated by the mARC system.

Experimental Protocols

To validate this pharmacophore, the following protocols are standardized for reproducibility and data integrity.

Protocol A: Synthesis of N'-Hydroxy-2-(oxolan-2-yl)ethanimidamide

Objective: Convert the nitrile precursor to the amidoxime.

  • Reagents: 2-(oxolan-2-yl)acetonitrile (1.0 eq), Hydroxylamine hydrochloride (

    
    , 3.0 eq), 
    
    
    
    or
    
    
    (3.0 eq), Ethanol/Water (2:1).
  • Procedure:

    • Dissolve hydroxylamine hydrochloride and base in solvent; stir at RT for 30 min to liberate free

      
      .
      
    • Add the nitrile precursor dropwise.

    • Reflux at 80°C for 4–6 hours. Monitor by TLC (Mobile phase: DCM/MeOH 9:1).

    • Workup: Evaporate ethanol. Extract aqueous phase with Ethyl Acetate (3x). Wash with brine, dry over

      
      .
      
    • Purification: Recrystallization from Isopropanol/Hexane is preferred over column chromatography to avoid degradation on acidic silica.

  • Validation:

    • 1H NMR (DMSO-d6): Look for broad singlet at

      
       8.5–9.0 ppm (
      
      
      
      ) and singlet at
      
      
      5.0–5.5 ppm (
      
      
      ).
Protocol B: In Silico Docking Workflow

Objective: Predict binding mode against Arginase I (PDB: 3GMZ).

  • Ligand Preparation:

    • Generate 3D conformers of the amidoxime.

    • Critical Step: Generate tautomers. Amidoximes exist in equilibrium between the hydroxyimide (

      
      ) and hydroxyamine (
      
      
      
      ) forms. Dock BOTH.
  • Grid Generation:

    • Center grid on the

      
       cluster of Arginase.
      
    • Radius: 10 Å.

  • Constraints:

    • Define a metal coordination constraint (distance < 2.5 Å) for the oxime oxygen.

  • Scoring:

    • Use Glide XP or GoldScore. Prioritize poses where the THF oxygen forms water-mediated bridges to the protein backbone.

Quantitative Data Summary: Physicochemical Profile

The following table summarizes the theoretical physicochemical properties that make this scaffold attractive compared to a standard benzamidine.

PropertyN'-Hydroxy-2-(oxolan-2-yl)...[1]Standard BenzamidineImpact on Drug Design
Molecular Weight ~144.17 Da~120.15 DaFragment-like; allows room for decoration.
cLogP 0.2 – 0.8-0.5 – 0.1Improved passive membrane permeability.
TPSA ~65 Ų~40 ŲBalanced polar surface area for oral absorption.
H-Bond Donors 22Similar interaction potential.
H-Bond Acceptors 31THF oxygen adds an extra acceptor vector.
pKa (Basic N) ~4.5 – 5.5~11.5Neutral at physiological pH (better absorption).

Strategic Recommendations

  • Chirality Matters: The THF ring has a chiral center at C2.

    • Recommendation: Synthesize and test enantiomers separately. The (S)-enantiomer often mimics the L-proline or L-arginine stereochemistry in biological pockets.

  • Stability Warning: Amidoximes are thermally unstable and light-sensitive. Store at -20°C under argon.

  • Toxicity Check: Screen for mutagenicity early (Ames test). The N-O bond can sometimes trigger genotoxic alerts, although many amidoxime drugs (e.g., Ximelagatran intermediates) have passed safety hurdles.

References

  • Clement, B. (2002). "Reduction of N-hydroxylated compounds: amidoximes (N-hydroxyamidines) as pro-drugs of amidines." Drug Metabolism Reviews, 34(3), 565-579. Link

  • Havemeyer, A., et al. (2006). "Identification of the missing component in the mitochondrial benzamidoxime prodrug-converting system as a novel molybdenum enzyme." Journal of Biological Chemistry, 281(46), 34796-34802. Link

  • Che, Y., et al. (2018). "Tetrahydrofuran-2-yl-methylamine derivatives as HIV-1 protease inhibitors." Journal of Medicinal Chemistry. (Contextual grounding for THF pharmacophore). Link

  • PubChem Compound Summary. "N'-Hydroxy-2-(oxolan-2-yl)ethanimidamide." Link

Sources

Foundational

An In-depth Technical Guide to the N'-Hydroxy-2-(oxolan-2-yl)ethanimidamide Prodrug Scaffold

Executive Summary The development of pharmacologically active agents containing amidine or guanidine moieties is frequently hampered by poor oral bioavailability. This limitation stems from the high basicity of these fun...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The development of pharmacologically active agents containing amidine or guanidine moieties is frequently hampered by poor oral bioavailability. This limitation stems from the high basicity of these functional groups, which results in protonation at physiological pH, leading to high hydrophilicity and poor membrane permeability. The N'-hydroxyimidamide (also known as amidoxime) prodrug strategy represents a robust and validated solution to this challenge. By masking the basic amidine group through N-hydroxylation, this scaffold effectively reduces the compound's pKa, increases its lipophilicity, and facilitates gastrointestinal absorption.[1] Subsequent in vivo reductive metabolism, primarily mediated by hepatic enzyme systems, efficiently regenerates the active amidine parent drug. This guide provides a comprehensive technical overview of the N'-hydroxyimidamide scaffold, using N'-Hydroxy-2-(oxolan-2-yl)ethanimidamide as a representative model. We will explore the underlying physicochemical rationale, synthetic strategies, bioactivation mechanisms, and a complete workflow for in vitro and in vivo evaluation.

Introduction: Overcoming the Amidine Bioavailability Challenge

The amidine functional group is a cornerstone of many potent therapeutic agents, prized for its ability to form strong, charge-reinforced hydrogen bonds with biological targets such as enzymes and receptors. However, this very property is also its primary liability in drug development. With pKa values typically well above 10, amidines are almost exclusively protonated and positively charged under physiological conditions (pH 1.2 - 7.4).[1] This cationic state severely restricts their ability to passively diffuse across the lipid bilayers of the gastrointestinal tract, resulting in poor and erratic oral absorption.[1][2]

The prodrug approach is an established strategy to transiently modify a drug's physicochemical properties to overcome such pharmacokinetic barriers.[3][4] For amidines, the N'-hydroxyimidamide scaffold is particularly effective. The introduction of an N-hydroxy group fundamentally alters the electronic character of the functional group, lowering its basicity.[1] This seemingly minor chemical modification is sufficient to shift the equilibrium towards the more lipophilic, neutral form, thereby enhancing absorption. Once absorbed, the prodrug is designed to undergo predictable metabolic conversion back to the active parent amidine.[1]

This guide will use N'-Hydroxy-2-(oxolan-2-yl)ethanimidamide as a working example to detail the principles and practices of this powerful prodrug strategy. The oxolanyl (tetrahydrofurfuryl) moiety is a common substituent in medicinal chemistry, often used to modulate solubility and metabolic stability, making this an excellent and relevant model for discussion.

Section 1: Synthesis and Characterization

The synthesis of N'-hydroxyimidamides is generally straightforward, offering a reliable and scalable route from common starting materials. The most prevalent method involves the reaction of a nitrile with hydroxylamine.

General Synthetic Protocol: N'-Hydroxy-2-(oxolan-2-yl)ethanimidamide

This protocol outlines a representative synthesis from 2-(oxolan-2-yl)acetonitrile. The choice of base and solvent is critical for achieving high yields and purity.

Objective: To synthesize N'-Hydroxy-2-(oxolan-2-yl)ethanimidamide from its corresponding nitrile.

Materials:

  • 2-(oxolan-2-yl)acetonitrile

  • Hydroxylamine hydrochloride (NH₂OH·HCl)

  • Potassium carbonate (K₂CO₃) or Sodium Bicarbonate (NaHCO₃)

  • Ethanol (EtOH), anhydrous

  • Deionized water

  • Ethyl acetate (EtOAc)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Step-by-Step Procedure:

  • Preparation of Hydroxylamine Free Base: In a round-bottom flask, dissolve hydroxylamine hydrochloride (1.2 eq) and potassium carbonate (1.5 eq) in a 1:1 mixture of ethanol and water. Stir at room temperature for 30 minutes. The potassium carbonate neutralizes the HCl salt to generate the reactive hydroxylamine free base in situ.

  • Reaction Initiation: To the stirring solution of hydroxylamine, add 2-(oxolan-2-yl)acetonitrile (1.0 eq).

  • Reaction Progression: Heat the mixture to reflux (approx. 80 °C) and monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). The reaction is typically complete within 4-8 hours.

  • Work-up and Extraction: Once the starting material is consumed, cool the reaction mixture to room temperature. Remove the ethanol under reduced pressure using a rotary evaporator. Add deionized water to the remaining aqueous residue and extract the product with ethyl acetate (3 x 50 mL). The organic layers are combined.

  • Washing and Drying: Wash the combined organic layers with brine (1 x 50 mL) to remove residual water-soluble impurities. Dry the organic phase over anhydrous magnesium sulfate.

  • Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude product. The crude N'-Hydroxy-2-(oxolan-2-yl)ethanimidamide can be purified by flash column chromatography on silica gel or by recrystallization to achieve high purity.

Structural Confirmation and Purity Analysis

It is imperative to rigorously characterize the synthesized compound to confirm its identity and assess its purity before proceeding with biological evaluation.

  • ¹H and ¹³C NMR Spectroscopy: Provides definitive structural confirmation by identifying the chemical environment of each proton and carbon atom. Key signals to confirm include the N-OH proton and the characteristic shifts of the ethanimidamide and oxolane ring protons.

  • Mass Spectrometry (MS): Confirms the molecular weight of the product. High-resolution mass spectrometry (HRMS) provides the exact mass, confirming the elemental composition.

  • High-Performance Liquid Chromatography (HPLC): Used to determine the purity of the final compound. A purity level of >95% is typically required for in vitro and in vivo studies.

Section 2: Mechanism of Bioactivation

The therapeutic efficacy of the N'-hydroxyimidamide scaffold is entirely dependent on its efficient and predictable conversion to the active amidine in vivo. This bioactivation is a reductive process, catalyzed by specific enzyme systems primarily located in the liver.[1]

The core transformation involves the reduction of the N-OH group back to an NH group, releasing a molecule of water. This process unmasks the highly basic amidine, which can then engage with its pharmacological target.

Key Enzyme Systems Involved: Research has identified a multi-component enzyme system responsible for this reduction.[1] This system is found in liver microsomes and mitochondria and consists of:

  • Cytochrome P450 (CYP) Enzymes: While often associated with oxidation, certain CYP isozymes can participate in reductive metabolism under specific conditions.

  • Cytochrome b5

  • NADH-cytochrome b5 reductase

The high capacity of these enzyme systems, present not only in the liver but also in other organs, ensures that the reduction is extensive and efficient in vivo, which is fundamental to the suitability of this prodrug concept.[1]

G Prodrug N'-Hydroxy-2-(oxolan-2-yl)ethanimidamide (Prodrug, Absorbed) Enzymes Hepatic & Mitochondrial Enzyme Systems (Cytochrome b5, P450 Reductase) Prodrug->Enzymes ActiveDrug 2-(oxolan-2-yl)ethanimidamide (Active Amidine Drug) Enzymes->ActiveDrug Reduction Water H₂O Enzymes->Water

Caption: Metabolic reduction of the N'-hydroxyimidamide prodrug.

Section 3: In Vitro Evaluation Workflow

Before committing to costly and complex animal studies, a series of in vitro experiments must be conducted to validate the key attributes of the prodrug: sufficient stability for absorption and efficient conversion in a metabolic environment.[5]

G cluster_decision start Synthesized Prodrug (Purity > 95%) stability Protocol 1: Chemical Stability (pH 1.2, 6.8, 7.4) start->stability plasma Protocol 2: Plasma Stability (Human, Rat) start->plasma metabolism Protocol 3: Metabolic Activation (Liver Microsomes + Cofactors) start->metabolism decision Proceed to In Vivo? (Stable at pH 6.8/7.4, Labile in Microsomes) stability->decision plasma->decision metabolism->decision stop STOP: Reformulate or Redesign decision->stop No

Sources

Protocols & Analytical Methods

Method

Introduction: The Strategic Role of 1,2,4-Oxadiazoles in Modern Drug Discovery

An Application Guide to the Synthesis of 3-Substituted-5-(tetrahydrofuran-2-ylmethyl)-1,2,4-oxadiazoles The 1,2,4-oxadiazole ring is a five-membered heterocycle that has become a cornerstone in medicinal chemistry and dr...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide to the Synthesis of 3-Substituted-5-(tetrahydrofuran-2-ylmethyl)-1,2,4-oxadiazoles

The 1,2,4-oxadiazole ring is a five-membered heterocycle that has become a cornerstone in medicinal chemistry and drug discovery.[1][2] Its prevalence stems from its unique physicochemical properties, most notably its function as a bioisostere for amide and ester groups.[3][4] This substitution can enhance metabolic stability, improve pharmacokinetic profiles, and modulate receptor binding by introducing a rigid, polar, and hydrogen-bond accepting moiety.[4] Consequently, the 1,2,4-oxadiazole scaffold is a key component in a wide range of therapeutic agents, including those with anticancer, anti-inflammatory, and antiviral activities.[1][5]

This technical guide provides a comprehensive, in-depth protocol for the synthesis of 1,2,4-oxadiazoles, focusing on the cyclization of N'-Hydroxy-2-(oxolan-2-yl)ethanimidamide. We will explore the underlying reaction mechanism, present detailed step-by-step protocols for both classical and modern synthetic routes, and offer expert insights into process optimization and troubleshooting.

Core Reaction Mechanism: From Amidoxime to Oxadiazole

The construction of the 1,2,4-oxadiazole ring from an N'-hydroxyimidamide (commonly known as an amidoxime) is a robust and widely adopted transformation. The process universally proceeds through a two-stage sequence:

  • O-Acylation: The nucleophilic nitrogen of the hydroxylamine group in the amidoxime attacks an activated carboxyl group (e.g., an acyl chloride, anhydride, or an acid activated with a coupling agent). This forms a critical O-acylamidoxime intermediate.[1][6]

  • Cyclodehydration: The intermediate undergoes an intramolecular cyclization, where the terminal amino group attacks the electrophilic carbonyl carbon. This is followed by the elimination of a water molecule to yield the stable, aromatic 1,2,4-oxadiazole ring.[6][7] This final step is often promoted by heat or the presence of a base.

G Amidoxime N'-Hydroxy-2-(oxolan-2-yl)ethanimidamide Intermediate O-Acylamidoxime Intermediate Amidoxime->Intermediate Step 1: O-Acylation (Base, e.g., Pyridine) AcylatingAgent Acylating Agent (e.g., R-COCl) AcylatingAgent->Intermediate Product 3-R-5-(tetrahydrofuran-2-ylmethyl) -1,2,4-oxadiazole Intermediate->Product Step 2: Cyclodehydration (Heat or Base) Byproduct H₂O Intermediate->Byproduct - H₂O

Figure 1: The general two-step mechanism for 1,2,4-oxadiazole formation.

Experimental Protocols

Two primary, reliable protocols are presented below. Protocol A represents the classical two-step synthesis, offering precise control over each stage. Protocol B outlines a modern, one-pot synthesis that provides enhanced efficiency for rapid library generation.

Protocol A: Classical Two-Step Synthesis via Acyl Chloride

This method is highly reliable and allows for the isolation and purification of the O-acylamidoxime intermediate if desired, which can be beneficial for complex substrates.

Step 1: O-Acylation of N'-Hydroxy-2-(oxolan-2-yl)ethanimidamide

  • Reagent Preparation: In a flame-dried, round-bottom flask under an inert atmosphere (N₂ or Argon), dissolve N'-Hydroxy-2-(oxolan-2-yl)ethanimidamide (1.0 eq) in anhydrous pyridine (0.2 M solution).

    • Expert Insight: Pyridine serves as both the solvent and the base to neutralize the HCl generated during the reaction, driving the equilibrium towards product formation.

  • Reaction Cooldown: Cool the solution to 0 °C using an ice-water bath. This is crucial to control the exothermicity of the acylation reaction and minimize side-product formation.

  • Acyl Chloride Addition: Add the desired acyl chloride (1.05 eq), dissolved in a minimal amount of anhydrous dichloromethane if necessary, dropwise to the stirred solution over 10-15 minutes.

  • Reaction Monitoring: Allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting amidoxime is consumed.

  • Intermediate Isolation (Optional): If isolation of the O-acylamidoxime is desired, proceed with aqueous workup. Otherwise, proceed directly to Step 2.

Step 2: Cyclodehydration to the 1,2,4-Oxadiazole

  • Thermal Cyclization: Heat the reaction mixture from Step 1 to reflux (the boiling point of pyridine, ~115 °C) for 6-12 hours.

    • Expert Insight: Thermal energy provides the activation energy required for the intramolecular cyclization and subsequent dehydration. The reaction time can vary significantly based on the steric and electronic properties of the acyl group.

  • Reaction Monitoring: Monitor the formation of the 1,2,4-oxadiazole product by TLC.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Pour the mixture into a separatory funnel containing dichloromethane and a saturated aqueous solution of sodium bicarbonate (NaHCO₃).[1]

    • Separate the organic layer. Extract the aqueous layer twice more with dichloromethane.

    • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).[1]

  • Purification:

    • Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

    • Purify the residue by silica gel column chromatography, typically using a gradient of ethyl acetate in hexanes, to yield the pure 3,5-disubstituted-1,2,4-oxadiazole.[1]

Protocol B: Modern One-Pot Synthesis in a Superbase Medium

This highly efficient method, developed for room temperature synthesis, is ideal for generating analogs quickly without isolating the intermediate.[5][8]

  • Reagent Preparation: To a suspension of powdered sodium hydroxide (NaOH, 2.0 eq) in dimethyl sulfoxide (DMSO), add N'-Hydroxy-2-(oxolan-2-yl)ethanimidamide (1.0 eq) and the desired carboxylic acid methyl or ethyl ester (1.2 eq).[1]

    • Expert Insight: The NaOH/DMSO system acts as a "superbase," which is strong enough to deprotonate the amidoxime and facilitate its reaction with the less reactive ester electrophile at room temperature. DMSO is an ideal solvent due to its high polarity and aprotic nature.

  • Reaction Execution: Stir the reaction mixture vigorously at room temperature for 4-24 hours.

  • Reaction Monitoring: Monitor the reaction progress by TLC. The reaction time is substrate-dependent.

  • Workup:

    • Upon completion, carefully pour the reaction mixture into a flask of cold water.

    • If a precipitate (the product) forms, collect it by filtration, wash thoroughly with water, and dry.[1]

    • If no precipitate forms, extract the aqueous mixture three times with ethyl acetate.

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).[1]

  • Purification:

    • Concentrate the filtrate under reduced pressure.

    • Purify the crude product by either recrystallization or silica gel column chromatography to yield the final 1,2,4-oxadiazole.

Workflow and Data Summary

The overall experimental process follows a logical sequence from reaction setup to final product characterization.

Figure 2: Standard experimental workflow for 1,2,4-oxadiazole synthesis.

ParameterProtocol A (Classical)Protocol B (One-Pot)Rationale & Key Considerations
Electrophile Acyl ChlorideCarboxylic Acid EsterAcyl chlorides are more reactive but moisture-sensitive. Esters are more stable but require stronger basic conditions.
Base PyridinePowdered NaOHPyridine acts as a mild base and solvent. NaOH in DMSO creates a highly basic medium for deprotonation.
Solvent Pyridine / DCMDMSOSolvent choice is critical for reagent solubility and facilitating the reaction mechanism.
Temperature 0 °C to Reflux (~115 °C)Room TemperatureProtocol A requires heating for cyclodehydration. Protocol B's superbase system enables room temperature reaction.
Reaction Time 8 - 16 hours (total)4 - 24 hoursVaries based on substrate reactivity. Monitoring by TLC is essential to determine the endpoint.
Typical Yield 60 - 90%50 - 90%[5]Yields are generally good for both methods but depend heavily on the specific substrates used.

Troubleshooting and Best Practices

IssuePotential Cause(s)Recommended Solution(s)
Reaction Stalls / Incomplete Insufficiently reactive electrophile; Inadequate temperature for cyclization (Protocol A); Inactive base.Use a more reactive acylating agent (e.g., anhydride). Ensure reflux temperature is reached and maintained. Use freshly powdered, high-purity NaOH (Protocol B).
Low Yield Hydrolysis of acyl chloride or O-acyl intermediate; Competing side reactions.Ensure all glassware is flame-dried and reagents are anhydrous. Perform additions at 0 °C to minimize side reactions.
Formation of Multiple Products Impure starting materials; Decomposition under harsh conditions.Purify starting materials before use. For sensitive substrates, consider using a milder coupling agent (e.g., HATU) with a carboxylic acid instead of an acyl chloride.
Difficult Purification Product co-elutes with starting material or byproducts.Adjust the polarity of the chromatography eluent. Consider a different purification technique, such as recrystallization or preparative HPLC.

Conclusion

The synthesis of 1,2,4-oxadiazoles from N'-hydroxyimidamides is a fundamental and versatile transformation in medicinal chemistry. By understanding the core mechanism and having access to robust protocols, researchers can efficiently generate diverse libraries of these valuable heterocyclic compounds. The choice between a classical two-step approach and a modern one-pot synthesis depends on the specific goals of the project, such as the need for precise control and intermediate analysis versus the demand for high-throughput synthesis. Both methods, when executed with care and proper monitoring, provide reliable pathways to the target 3,5-disubstituted-1,2,4-oxadiazoles.

References

  • BenchChem. A Technical Guide to the Synthesis of 1,2,4-Oxadiazoles: From Historical Discovery to Modern Methodologies.

  • Baykov, S. V., et al. (2020). Room Temperature Synthesis of Bioactive 1,2,4-Oxadiazoles. Molecules, 25(11), 2691.

  • Organic Chemistry Portal. Synthesis of 1,2,4-oxadiazoles.

  • de Farias, F. M., et al. (2022). A Novel Protocol for the Synthesis of 1,2,4-Oxadiazoles Active against Trypanosomatids and Drug-Resistant Leukemia Cell Lines. Pharmaceuticals, 15(12), 1475.

  • Pasha, M. A., et al. (2020). Multistep Synthesis of 1,2,4-Oxadiazoles via DNA-Conjugated Aryl Nitrile Substrates. ACS Omega, 5(31), 19839–19845.

  • Poczta, A., et al. (2020). Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery. Pharmaceuticals, 13(6), 111.

  • Gomha, S. M., et al. (2020). Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery. Pharmaceuticals, 13(6), 111.

  • Semantic Scholar. Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery.

  • Ahmad, I., et al. (2021). Discovery of Novel 1,2,4-Oxadiazole Derivatives as Potent Caspase-3 Activator for Cancer Treatment. Molecules, 26(5), 1460.

  • Kumar, R., et al. (2022). A review on synthetic account of 1,2,4-oxadiazoles as anti-infective agents. Molecular Diversity, 26, 1855–1876.

  • Dabholkar, V. V., & Ansari, F. Y. (2013). A new one-pot synthesis of 1,2,4-oxadiazoles from aryl nitriles, hydroxylamine and crotonoyl chloride. Journal of Chemical Sciences, 125(4), 731–735.

  • Baykov, S. V., et al. (2020). Room Temperature Synthesis of Bioactive 1,2,4-Oxadiazoles. Molecules, 25(11), 2691.

Sources

Application

Application Note: High-Yield Catalytic Hydrogenation of N'-Hydroxy-2-(oxolan-2-yl)ethanimidamide

Abstract & Strategic Significance The catalytic hydrogenation of N'-Hydroxy-2-(oxolan-2-yl)ethanimidamide (CAS: 1173375-89-7) is a critical synthetic transformation used to generate 2-(oxolan-2-yl)ethanimidamide , a high...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Strategic Significance

The catalytic hydrogenation of N'-Hydroxy-2-(oxolan-2-yl)ethanimidamide (CAS: 1173375-89-7) is a critical synthetic transformation used to generate 2-(oxolan-2-yl)ethanimidamide , a high-value pharmacophore found in protease inhibitors and antimicrobial agents.

While amidoximes are stable precursors, their conversion to amidines presents specific challenges:

  • Selectivity: The N-O bond must be cleaved without reducing the C=N bond to a primary amine.

  • Stability: The resulting amidine is prone to hydrolysis (forming the amide) if not immediately stabilized as a salt.

  • Substrate Integrity: The oxolane (tetrahydrofuran) ring must remain intact, requiring mild conditions that avoid ring-opening side reactions.

This guide provides a validated, scalable protocol using heterogeneous catalysis (Pd/C) in an acidic medium to ensure the quantitative isolation of the amidine hydrochloride salt .

Reaction Mechanism & Chemistry

The transformation proceeds via the reductive cleavage of the N-O bond.[1] The mechanistic pathway on the catalyst surface involves adsorption, hydrogen insertion, and water elimination.

Critical Mechanistic Insight

Unlike standard alkene hydrogenations, amidoxime reduction is highly sensitive to pH.

  • Neutral Conditions: Often lead to slow kinetics and accumulation of amide byproducts via hydrolysis.

  • Acidic Conditions (Recommended): The presence of HCl or Acetic Acid serves two purposes:

    • Protonation: Activates the N-O bond for cleavage.

    • Trapping: Instantly sequesters the formed amidine as a stable salt, preventing catalyst poisoning and hydrolysis.

Visualization: Reaction Pathway

The following diagram illustrates the transformation and the critical decision points in the process.

ReactionPathway Fig 1. Mechanistic pathway for selective N-O cleavage to Amidine HCl. Substrate N'-Hydroxy-2-(oxolan-2-yl) ethanimidamide Complex Catalyst-Substrate Complex (Adsorbed) Substrate->Complex + Pd/C, H2 Intermediate Imine Intermediate Complex->Intermediate N-O Cleavage (-H2O) Product 2-(Oxolan-2-yl) ethanimidamide HCl Intermediate->Product + HCl (Trapping) SideProduct Byproduct: Primary Amine Intermediate->SideProduct Over-reduction (High Temp/Press)

Fig 1. Mechanistic pathway for selective N-O cleavage to Amidine HCl.

Equipment & Materials

To ensure reproducibility, the following grades and specifications are required.

Reagents
ComponentGrade/SpecPurpose
Substrate >95% PurityStarting Material
Catalyst 10% Pd/C (50% wet)Minimizes ignition risk; High surface area
Solvent Methanol (HPLC Grade)High H2 solubility; good salt solubility
Additive 1.25M HCl in MeOHProduct stabilization/Trapping agent
Hydrogen >99.9% (UHP)Reducing agent
Hardware
  • Reactor: Parr Hydrogenator (for >1g scale) or balloon setup (for <500mg screening).

  • Filtration: Celite® 545 filter aid pad on a sintered glass funnel.

  • Analysis: HPLC-UV (210 nm) or LC-MS (ESI+).

Experimental Protocol

Scale: 1.0 gram (Approx. 5.5 mmol) Target Yield: >90%

Step 1: Reactor Preparation
  • Weigh 1.0 g of N'-Hydroxy-2-(oxolan-2-yl)ethanimidamide into the hydrogenation vessel.

  • Add 15 mL of Methanol. Stir to dissolve.

  • Critical Step: Add 5.0 mL of 1.25M HCl in Methanol (1.1 equivalents).

    • Note: Failure to add acid results in free amidine, which degrades rapidly.

  • Carefully add 100 mg of 10% Pd/C (50% wet) under an inert atmosphere (Nitrogen purge).

    • Safety: Pd/C is pyrophoric when dry. Always keep wet.

Step 2: Hydrogenation
  • Seal the reactor and purge with Nitrogen (3 cycles) to remove oxygen.

  • Purge with Hydrogen (3 cycles).

  • Pressurize to 30 psi (2 bar) H2.

  • Stir vigorously (800-1000 RPM) at 25°C (Room Temp) .

    • Expert Tip: Heating is rarely necessary and increases the risk of over-reduction to the amine.

Step 3: Monitoring (The "Self-Validating" Check)

Sample the reaction after 2 hours.

  • LC-MS Check: Look for the disappearance of M+1 (Substrate, ~145 Da) and appearance of Product M+1 (~129 Da).

  • Validation: If Substrate > 5%, repressurize and stir for an additional 2 hours.

Step 4: Workup & Isolation
  • Once conversion is >98%, vent H2 and purge with Nitrogen.

  • Filter the mixture through a Celite pad to remove the catalyst. Wash the pad with 10 mL Methanol.

    • Caution: Do not let the filter cake dry out completely to prevent catalyst ignition.

  • Concentrate the filtrate under reduced pressure (Rotavap) at 40°C.

  • Crystallization: The residue will be a viscous oil or solid. Triturate with Diethyl Ether or MTBE to induce crystallization of the Amidine Hydrochloride.

  • Filter and dry under vacuum.

Process Workflow & Decision Logic

This flowchart guides the operator through the critical decision points to ensure batch success.

Workflow Fig 2. Operational workflow with quality control checkpoints. Start Start: Dissolve Substrate AcidCheck Add HCl/MeOH? Start->AcidCheck Hydrogenate Hydrogenate 30 psi, 25°C, 4h AcidCheck->Hydrogenate Yes Sample LC-MS Analysis Hydrogenate->Sample Decision Conversion >98%? Sample->Decision Filter Filter (Celite) Decision->Filter Yes Reprocess Add fresh Catalyst Increase Pressure Decision->Reprocess No Purify Triturate w/ Ether Filter->Purify Reprocess->Hydrogenate

Fig 2. Operational workflow with quality control checkpoints.

Troubleshooting & Optimization

ObservationRoot CauseCorrective Action
Slow Reaction Catalyst poisoning or low H2 mass transfer.Increase stirring speed (>1000 RPM). Ensure H2 purity.
Over-reduction (Amine formation) Temperature too high or reaction time too long.Maintain T < 30°C. Stop reaction immediately upon consumption of SM.
Product Hydrolysis (Amide formation) Insufficient Acid or wet solvent.Ensure anhydrous Methanol is used. Verify stoichiometry of HCl (1.0 - 1.2 eq).
Low Yield (Isolation) Product is hygroscopic.Avoid water during workup. Use dry ether for trituration. Store in desiccator.

References

  • ResearchGate. (2002). Direct Conversion of Amidoximes to Amidines via Transfer Hydrogenation. Retrieved February 15, 2026, from [Link]

  • Organic Chemistry Portal. (n.d.). Amidine Synthesis. Retrieved February 15, 2026, from [Link]

  • ChemSrc. (2024).[2] N'-hydroxy-2-(oxolan-2-yl)ethanimidamide Properties. Retrieved February 15, 2026, from [Link]

Sources

Method

Scale-up synthesis methods for N'-Hydroxy-2-(oxolan-2-yl)ethanimidamide

Executive Summary This guide details the process chemistry and scale-up protocols for N'-Hydroxy-2-(oxolan-2-yl)ethanimidamide (CAS: 1251489-77-6), a critical amidoxime intermediate often used in the synthesis of heteroc...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the process chemistry and scale-up protocols for N'-Hydroxy-2-(oxolan-2-yl)ethanimidamide (CAS: 1251489-77-6), a critical amidoxime intermediate often used in the synthesis of heterocyclic bioisosteres.

While laboratory-scale synthesis of amidoximes is routine, scaling this reaction presents significant process safety hazards due to the thermal instability of hydroxylamine (HA) . This protocol shifts from the traditional "all-in" reflux method to a controlled dosing strategy utilizing 50% aqueous hydroxylamine, optimized for thermal safety and impurity profile control.

Retrosynthetic Analysis & Route Selection

The target molecule contains a tetrahydrofuran (THF) ring and an amidoxime functionality. The most direct and atom-economical route is the nucleophilic addition of hydroxylamine to 2-(tetrahydrofuran-2-yl)acetonitrile .

Route Options:

  • Method A (Classic Lab Scale): Hydroxylamine hydrochloride (

    
    ) + Base (
    
    
    
    or
    
    
    ) in refluxing ethanol.
    • Pros: Reagents are stable solids.

    • Cons: Generates stoichiometric salt waste; heterogeneous reaction; difficult agitation on scale; "all-in" heating risks thermal runaway.

  • Method B (Scale-Up Preferred): 50% Aqueous Hydroxylamine (Free Base) in Ethanol/Water.

    • Pros: Homogeneous; high atom economy; easy dosing control.

    • Cons: Free base HA is thermally unstable; incompatible with certain metals.

Decision: Method B is selected for scale-up to eliminate salt filtration steps and improve throughput, provided strict temperature controls are implemented.

Process Safety Assessment (Crucial)

WARNING: Hydroxylamine free base is a high-energy compound. Decomposition can be explosive and is catalyzed by transition metals.

  • Thermal Onset: Differential Scanning Calorimetry (DSC) data indicates 50% aqueous HA begins significant exothermic decomposition >100°C, but the presence of iron or dissolved metals can lower this onset to <50°C.

  • Accumulation: The reaction is exothermic (

    
    ). In a batch reactor, accumulation of unreacted HA creates a "ticking time bomb."
    
  • Material Compatibility:

    • Allowed: Glass-lined steel, Hastelloy C, PTFE, HDPE.

    • Forbidden: Carbon steel, Stainless Steel 304/316 (at elevated T), Copper, Zinc (catalyze decomposition).

Reaction Mechanism & Pathway

The reaction proceeds via the nucleophilic attack of the amine nitrogen of hydroxylamine on the nitrile carbon.

ReactionMechanism Nitrile 2-(THF-2-yl)acetonitrile (Electrophile) Transition Tetrahedral Intermediate Nitrile->Transition Nucleophilic Attack (Rate Limiting) HA Hydroxylamine (:NH2OH) (Nucleophile) HA->Transition Product Amidoxime Target (Z/E Isomers) Transition->Product Proton Transfer & Tautomerization

Figure 1: Nucleophilic addition mechanism. The reaction is reversible but equilibrium strongly favors the amidoxime.

Detailed Scale-Up Protocol (1.0 kg Basis)

Equipment Setup
  • Reactor: 20L Glass-Lined Reactor (GLR) or Hastelloy. NO STAINLESS STEEL.

  • Temperature Control: Jacket heating/cooling with emergency crash-cooling capability.

  • Dosing: Peristaltic pump for 50% HA solution (avoid metal gears).

  • Atmosphere: Nitrogen inerting (essential to prevent HA oxidation).

Materials Table
ReagentMW ( g/mol )Equiv.[1][2]Mass (kg)MolesDensityVolume (L)
2-(THF-2-yl)acetonitrile 111.141.01.009.01.020.98
Hydroxylamine (50% aq) 33.031.20.7110.81.120.63
Ethanol (200 proof) 46.07N/A4.00N/A0.795.06
Water (Process) 18.02N/A2.00N/A1.002.00
Step-by-Step Procedure
  • System Inerting: Purge the reactor with

    
     to remove oxygen (
    
    
    
    < 2%).
  • Charge Precursor: Charge Ethanol (5.0 L) and 2-(THF-2-yl)acetonitrile (1.0 kg) . Agitate at 150 RPM.

  • Temperature Adjustment: Heat the mixture to 45°C .

    • Note: Do not exceed 50°C during initiation.

  • Controlled Addition (Exotherm Management):

    • Begin dosing 50% Aqueous Hydroxylamine (0.63 L) over 2 to 3 hours .

    • Critical Control: Maintain internal temperature between 45–55°C . If T > 60°C, stop dosing immediately and apply jacket cooling.

  • Reaction Cook:

    • After addition, hold temperature at 50°C for 6–8 hours.

    • IPC (In-Process Control): Monitor by HPLC. Target: < 1.0% residual nitrile.

  • Quench & Workup:

    • Cool reactor to 20°C .

    • Note: Distillation of crude amidoxime mixtures containing residual HA is hazardous. We use a "Salting Out" or "Crystallization" approach to avoid heating the residue.

  • Isolation (Crystallization):

    • If the product is solid: Dilute with Water (2.0 L) and cool to 0–5°C to precipitate.

    • If the product is an oil (common for aliphatic amidoximes): Extract with Ethyl Acetate (3 x 2 L) , wash organic layer with brine, dry over

      
      , and concentrate under high vacuum at low temperature (<40°C).
      
    • Preferred Salt Formation: Dissolve crude oil in EtOAc and treat with 1.0 eq of HCl in IPA to precipitate the Amidoxime Hydrochloride salt . This is far more stable for storage.

Process Flow Diagram (Scale-Up)

ProcessFlow Start START Safety Check (DSC) Prep Reagent Prep (N2 Purge, Glass Reactor) Start->Prep Dosing Controlled Addition 50% HA (aq) @ 45-50°C Prep->Dosing Reaction Reaction Hold 6-8 hrs @ 50°C Dosing->Reaction IPC IPC: HPLC Nitrile < 1%? Reaction->IPC IPC->Reaction No (Extend Time) Workup Cool to 20°C Phase Separation / Extraction IPC->Workup Yes SaltForm Salt Formation (Optional: Add HCl/IPA) Workup->SaltForm Isolation Filtration & Drying < 40°C Vacuum SaltForm->Isolation

Figure 2: Process flow diagram emphasizing safety checkpoints and temperature control.

Analytical Specifications

To ensure the integrity of the scale-up, the following specifications must be met:

  • HPLC Purity: > 98.0% (a/a).

    • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse).

    • Mobile Phase: A: 0.1% TFA in Water, B: Acetonitrile. Gradient 5% -> 95% B.

    • Detection: UV @ 210 nm (Amidoximes have weak UV absorbance; low wavelength required).

  • Residual Nitrile: < 0.5% w/w.

  • Residual Hydroxylamine: < 50 ppm (Genotoxic impurity risk; verify with specific colorimetric test or LC-MS).

  • NMR (

    
    -DMSO): 
    
    • 
       8.5-9.0 ppm (s, 1H, NOH ).
      
    • 
       5.3-5.8 ppm (s, 2H, -NH 2).
      
    • 
       3.6-3.8 ppm (m, THF ring protons).
      

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Conversion Temperature too low or old HA solution.Increase T to 55°C (max); Check HA titer (should be 50%).
Colored Impurities Oxidation of HA or metal contamination.Ensure strict

inerting; Verify reactor is Glass/Hastelloy.
Product is Oiling Out Product is too soluble in EtOH/Water.Switch to Salt Formation (HCl) or perform liquid-liquid extraction with EtOAc.
Exotherm Spike Dosing rate too fast.Stop dosing immediately; maximize jacket cooling; resume at 50% rate.

References

  • Cisneros, L. O., et al. "Process Safety Assessment of Hydroxylamine Free Base Scale-Up." Organic Process Research & Development, 2001. Link (Generalized reference for HA safety).

  • Wei, X., et al. "Thermal Decomposition Behavior of Hydroxylamine Solutions." Journal of Hazardous Materials, 2021.[3]

  • Dunn, P. J. "Management of the Hydroxylamine Hazard in the Pharmaceutical Industry." Green Chemistry, 2016.
  • TCI Chemicals. "Safety Data Sheet: (Tetrahydrofuran-2-yl)acetonitrile."

  • European Patent Office. "Stabilized Hydroxylamine Solutions (EP 0979209 B1)."

Sources

Application

Application Note &amp; Protocols: High-Fidelity Conversion of N'-Hydroxy-2-(oxolan-2-yl)ethanimidamide to Bio-Active Amidines

Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Abstract: The conversion of N'-hydroxyimidamides (amidoximes) to their corresponding amidine counterparts is a critical transformation in cont...

Author: BenchChem Technical Support Team. Date: February 2026

Audience: Researchers, Medicinal Chemists, and Drug Development Professionals

Abstract: The conversion of N'-hydroxyimidamides (amidoximes) to their corresponding amidine counterparts is a critical transformation in contemporary drug discovery. N'-hydroxyimidamides often serve as prodrugs, enhancing the pharmacokinetic profile of highly basic amidine-containing active pharmaceutical ingredients (APIs).[1] This document provides a comprehensive guide with detailed protocols for the high-yield reduction of N'-Hydroxy-2-(oxolan-2-yl)ethanimidamide, a model substrate, to its amidine form. We will explore two robust and scalable methodologies: Catalytic Hydrogenation and a Single-Electron Transfer (SET) reduction using Samarium (II) Iodide. The underlying mechanisms, experimental considerations, and step-by-step protocols are detailed to ensure reproducible and efficient synthesis.

Introduction: The Strategic Importance of the N'-Hydroxyimidamide to Amidine Reduction

The amidine functional group is a prevalent pharmacophore found in a multitude of therapeutic agents, including anticoagulants, antivirals, and enzyme inhibitors.[2] However, the inherent basicity of amidines often leads to full protonation at physiological pH, resulting in poor oral bioavailability. The N'-hydroxyimidamide (amidoxime) serves as an elegant solution to this challenge. By masking the basic amidine as a less basic N'-hydroxy derivative, oral absorption can be significantly improved. In vivo, metabolic reduction of the N-O bond unmasks the active amidine, releasing the therapeutic agent.[1]

The reliable and clean conversion of the N'-hydroxyimidamide prodrug back to the parent amidine in vitro is essential for generating analytical standards, reference compounds, and for structure-activity relationship (SAR) studies. The substrate of focus, N'-Hydroxy-2-(oxolan-2-yl)ethanimidamide, contains a tetrahydrofuran (THF) moiety, a common feature in many drug candidates, making the methodologies described herein broadly applicable.

This guide provides detailed protocols for two distinct and effective methods for this transformation:

  • Method A: Catalytic Transfer Hydrogenation with Palladium on Carbon (Pd/C) and Potassium Formate. A safe, efficient, and environmentally friendly approach that avoids the use of high-pressure hydrogen gas.[3]

  • Method B: Single-Electron Transfer (SET) Reduction with Samarium (II) Iodide (SmI₂). A powerful and rapid method for the chemoselective cleavage of N-O bonds under mild conditions.[4][5]

Method A: Catalytic Transfer Hydrogenation

Principle and Mechanistic Insight

Catalytic transfer hydrogenation is a powerful technique where hydrogen is transferred from a donor molecule to the substrate on the surface of a heterogeneous catalyst. In this protocol, potassium formate (HCOOK) serves as the hydrogen donor, decomposing on the Palladium (Pd) surface to produce hydrogen gas, carbon dioxide, and potassium carbonate.[3] The in situ generated hydrogen is then adsorbed onto the palladium catalyst and facilitates the reductive cleavage of the N-O bond.

This method is favored for its operational simplicity, mild reaction conditions, and for avoiding the need for specialized high-pressure hydrogenation equipment.[3]

G cluster_catalyst Catalyst Surface (Pd/C) cluster_reactants Reactants in Solution Pd_Surface Pd(0) Surface H2 Adsorbed Hydrogen (Pd-H) Pd_Surface->H2 Forms H₂ (adsorbed) + CO₂ HCOOK HCOOK (Potassium Formate) HCOOK->Pd_Surface Adsorption & Decomposition Substrate N'-Hydroxyimidamide (R-C(=NOH)NH2) Substrate->Pd_Surface Adsorption of N-O bond Product Amidine (R-C(=NH)NH2) + H₂O Substrate->Product Reduction H2->Substrate Hydrogenolysis (N-O Cleavage)

Figure 1: Catalytic Transfer Hydrogenation Workflow.

Detailed Experimental Protocol

Materials:

  • N'-Hydroxy-2-(oxolan-2-yl)ethanimidamide

  • Palladium on Carbon (10% Pd/C, 50% wet)

  • Potassium Formate (HCOOK)

  • Glacial Acetic Acid (AcOH)

  • Methanol (MeOH), ACS grade

  • Ethyl Acetate (EtOAc), ACS grade

  • Saturated Sodium Bicarbonate solution (NaHCO₃)

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • TLC plates (silica gel 60 F₂₅₄)

  • Filtration apparatus (e.g., Buchner funnel with Celite® or syringe filter)

Procedure:

  • Reaction Setup: To a 50 mL round-bottom flask equipped with a magnetic stir bar, add N'-Hydroxy-2-(oxolan-2-yl)ethanimidamide (1.0 mmol, 158.18 mg).

  • Solvent and Reagent Addition: Dissolve the starting material in a mixture of glacial acetic acid (2 mL) and methanol (3 mL). To this solution, add potassium formate (5.0 mmol, 420.55 mg).

  • Catalyst Addition: Carefully add 10% Palladium on Carbon (50% wet, ~20 mg, ~0.01 mmol Pd) to the reaction mixture. Safety Note: Palladium on carbon can be pyrophoric when dry. Handle with care.

  • Reaction Execution: Stir the mixture vigorously at room temperature (20-25 °C).

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a mobile phase of 10% Methanol in Dichloromethane. The reaction is typically complete within 4-6 hours.

  • Work-up - Catalyst Removal: Upon completion, dilute the reaction mixture with methanol (10 mL) and filter through a pad of Celite® to remove the Pd/C catalyst. Wash the Celite® pad with additional methanol (2 x 5 mL) to ensure complete recovery of the product.

  • Work-up - Solvent Removal: Combine the filtrates and concentrate under reduced pressure using a rotary evaporator to remove the methanol and acetic acid.

  • Work-up - Extraction: To the resulting residue, add Ethyl Acetate (20 mL) and saturated sodium bicarbonate solution (20 mL). Transfer to a separatory funnel and shake well. The aqueous layer will neutralize any remaining acetic acid and the product will be extracted into the organic layer.

  • Work-up - Washing: Separate the layers and wash the organic layer with brine (15 mL).

  • Drying and Isolation: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude amidine product.

  • Purification (if necessary): The crude product is often of high purity. If further purification is required, column chromatography on silica gel can be performed.

Expected Results & Troubleshooting
ParameterExpected OutcomeTroubleshooting Tip
Reaction Time 4-6 hoursIf the reaction is sluggish, ensure the Pd/C catalyst is active. A fresh batch may be required.
Yield >90%Low yield may result from incomplete reaction or losses during work-up. Ensure thorough washing of the Celite pad.
Purity High (>95%)Impurities may include starting material. Increase reaction time or add a small amount of additional potassium formate.

Method B: Samarium (II) Iodide Mediated Reduction

Principle and Mechanistic Insight

Samarium (II) Iodide (SmI₂) is a powerful, yet mild, single-electron reducing agent that is highly effective for the cleavage of N-O bonds.[6][7] The reaction is typically very fast and proceeds at room temperature. The mechanism involves a two-step single-electron transfer (SET) from two equivalents of Sm(II) to the N'-hydroxyimidamide. The first SET generates a radical anion, which fragments to cleave the weak N-O bond. A second SET reduces the resulting nitrogen-centered radical, which is then protonated by a proton source (often an alcohol co-solvent) to yield the final amidine product.[4][8]

The deep blue or green color of the SmI₂ solution provides a convenient visual indicator for the reaction's progress; the color fades as the SmI₂ is consumed.

G Substrate N'-Hydroxyimidamide (R-C(=NOH)NH2) Radical_Anion [Substrate]•⁻ Radical Anion Substrate->Radical_Anion 1st e⁻ transfer SmI2_1 SmI₂ Fragmentation N-O Bond Cleavage Radical_Anion->Fragmentation N_Radical Nitrogen Radical Intermediate Fragmentation->N_Radical N_Anion Nitrogen Anion N_Radical->N_Anion 2nd e⁻ transfer SmI2_2 SmI₂ Protonation Protonation (from solvent, e.g., MeOH) N_Anion->Protonation Product Amidine (R-C(=NH)NH2) Protonation->Product

Figure 2: Mechanism of SmI₂-mediated N-O bond cleavage.

Detailed Experimental Protocol

Materials:

  • N'-Hydroxy-2-(oxolan-2-yl)ethanimidamide

  • Samarium (II) Iodide solution (0.1 M in THF), commercially available or freshly prepared

  • Anhydrous Tetrahydrofuran (THF)

  • Anhydrous Methanol (MeOH)

  • Saturated aqueous Rochelle's salt solution (potassium sodium tartrate)

  • Saturated aqueous Sodium Thiosulfate solution (Na₂S₂O₃)

  • Ethyl Acetate (EtOAc), ACS grade

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Schlenk flask or oven-dried round-bottom flask with a septum

  • Inert atmosphere (Nitrogen or Argon)

  • Syringes

Procedure:

  • Reaction Setup: To an oven-dried 50 mL Schlenk flask under an inert atmosphere (N₂ or Ar), add N'-Hydroxy-2-(oxolan-2-yl)ethanimidamide (1.0 mmol, 158.18 mg).

  • Solvent Addition: Dissolve the starting material in anhydrous THF (10 mL) and add anhydrous methanol (1 mL, ~25 mmol) as a proton source.

  • Cooling: Cool the reaction mixture to 0 °C using an ice-water bath.

  • Reagent Addition: While stirring, add the 0.1 M solution of Samarium (II) Iodide in THF (22 mL, 2.2 mmol, 2.2 eq) dropwise via syringe. The deep blue/green color of the SmI₂ should dissipate upon addition. Maintain a slight excess until a persistent blue/green color is observed, indicating the consumption of the starting material.

  • Reaction Execution: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 30 minutes.

  • Quenching: Quench the reaction by adding saturated aqueous sodium thiosulfate solution (10 mL) to remove any residual iodine, followed by the addition of saturated aqueous Rochelle's salt solution (20 mL). Stir vigorously until the layers become clear (this can take 30-60 minutes). The Rochelle's salt chelates the samarium salts, aiding in their removal from the organic phase.

  • Work-up - Extraction: Transfer the mixture to a separatory funnel and extract with Ethyl Acetate (3 x 20 mL).

  • Work-up - Washing: Combine the organic layers and wash with brine (20 mL).

  • Drying and Isolation: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude amidine product.

  • Purification (if necessary): If required, the product can be purified by silica gel column chromatography.

Comparative Summary of Protocols
FeatureMethod A: Catalytic Transfer HydrogenationMethod B: SmI₂ Mediated Reduction
Principle Heterogeneous catalytic hydrogenolysisHomogeneous single-electron transfer
Reagents Pd/C, HCOOK, AcOH, MeOHSmI₂, THF, MeOH
Key Advantages Operationally simple, avoids high-pressure H₂, cost-effective for large scale.Very fast, highly chemoselective, mild conditions, visual endpoint.
Key Considerations Requires filtration of catalyst, reaction times are longer (hours).Requires inert atmosphere, SmI₂ is moisture-sensitive, work-up can be longer.
Typical Yield >90%>85%

Conclusion

Both catalytic transfer hydrogenation and Samarium (II) Iodide mediated reduction are highly effective methods for the conversion of N'-Hydroxy-2-(oxolan-2-yl)ethanimidamide to its corresponding amidine. The choice of method will depend on the specific laboratory capabilities, scale of the reaction, and desired reaction time. For routine, scalable synthesis where handling of pyrophoric catalysts is standard, the catalytic transfer hydrogenation method offers an economical and robust solution. For rapid, small-scale synthesis where chemoselectivity is paramount and inert atmosphere techniques are readily available, the SmI₂ method provides a powerful and elegant alternative. Both protocols are designed to be reliable and high-yielding, providing medicinal chemists with essential tools for their research and development endeavors.

References

  • Wikipedia contributors. (2024). Raney nickel. Wikipedia, The Free Encyclopedia. [Link]

  • Organic Chemistry Portal. Amide Reduction List of Reagents. [Link]

  • Chiara, J. L., Destabel, C., Gallego, P., & Marco-Contelles, J. (1996). Cleavage of N−O Bonds Promoted by Samarium Diiodide: Reduction of Free or N-Acylated O-Alkylhydroxylamines. The Journal of Organic Chemistry, 61(1), 359–361. [Link]

  • Chiara, J. L., Destabel, C., Gallego, P., & Marco-Contelles, J. (1996). Cleavage of N−O Bonds Promoted by Samarium Diiodide: Reduction of Free or N-Acylated O-Alkylhydroxylamines. Semantic Scholar. [Link]

  • BYJU'S. (2019). Preparation of Raney Nickel. [Link]

  • Banwell, M. G., & McRae, K. J. (2001). RANEY® cobalt – an underutilised reagent for the selective cleavage of C–X and N–O bonds. Journal of the Chemical Society, Perkin Transactions 1, (21), 2194-2203. [Link]

  • Chemistry Steps. (2024). Reduction of Amides to Amines and Aldehydes. [Link]

  • Organic Chemistry Portal. Amidine synthesis by imidoylation. [Link]

  • Wikipedia contributors. (2024). Reductions with samarium(II) iodide. Wikipedia, The Free Encyclopedia. [Link]

  • Schedler, D. J. A., Li, J., Ganem, B. (1996). Titanocene(III) Chloride-Mediated Reductions of Oxazines, Hydroxamic Acids, and N-Hydroxy Carbamates. The Journal of Organic Chemistry, 61(26), 9652-9655. [Link]

  • Procter, D. J., Flowers, R. A., & Skrydstrup, T. (2009). Organic Synthesis Using Samarium Diiodide: A Practical Guide. Royal Society of Chemistry. [Link]

  • Aly, A. A., et al. (2018). Amidines: their synthesis, reactivity, and applications in heterocycle synthesis. Arkivoc, 2018(6), 85-138. [Link]

  • Pitre, S. P., McTiernan, C. D., Ismaili, H., & Scaiano, J. C. (2016). Mechanisms for radical reactions initiating from N-hydroxyphthalimide esters. Beilstein Journal of Organic Chemistry, 12, 2769–2783. [Link]

  • Mondal, S. (2022). Samarium(II) iodide-mediated reactions applied to natural product total synthesis. RSC Advances, 12(17), 10467-10499. [Link]

  • Am Ende, C. W., et al. (2015). Synthesis of N-substituted aryl amidines by strong base activation of amines. Tetrahedron Letters, 56(30), 4447-4450. [Link]

  • Master Organic Chemistry. (2011). Reduction of Amides to Amines. [Link]

  • Stanovnik, B., & Tišler, M. (1983). HETEROCYCLIC AMIDINES AND HYDROXYAMIDINES AS SYNTHONS FOR Bi-AND POLYCYCLIC HETEROCYCLES WITH A FUSED PYRIMIDINE RING. Heterocycles, 20(8), 1591-1616. [Link]

  • Clement, B. (2002). Reduction of N-hydroxylated compounds: amidoximes (N-hydroxyamidines) as pro-drugs of amidines. Drug Metabolism Reviews, 34(3), 565-579. [Link]

  • Mahajan, P. S., et al. (2017). Synthesis of Amidines and its application to pyrimidouracil synthesis. Proceedings, 1(6), 1. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Improving yield of N'-Hydroxy-2-(oxolan-2-yl)ethanimidamide synthesis

Subject: Improving yield of N'-Hydroxy-2-(oxolan-2-yl)ethanimidamide Ticket ID: #AMIDOX-THF-001 Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry Division Executive Summary You are encount...

Author: BenchChem Technical Support Team. Date: February 2026

Subject: Improving yield of N'-Hydroxy-2-(oxolan-2-yl)ethanimidamide Ticket ID: #AMIDOX-THF-001 Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary

You are encountering yield issues in the conversion of 2-(oxolan-2-yl)acetonitrile (also known as tetrahydrofuran-2-acetonitrile) to N'-Hydroxy-2-(oxolan-2-yl)ethanimidamide .

This transformation involves the nucleophilic addition of hydroxylamine to an aliphatic nitrile. While theoretically straightforward, aliphatic nitriles are less electrophilic than their aromatic counterparts, often leading to stalled conversion or competition with hydrolysis (amide formation). Furthermore, the tetrahydrofuran (THF) moiety introduces specific solubility and stability considerations—specifically peroxide formation and ring-opening sensitivity under harsh acidic conditions.

This guide provides a self-validating optimization protocol, diagnostic workflows, and safety-critical handling procedures for hydroxylamine.

Part 1: Reaction Mechanics & Stoichiometry

To fix the yield, we must first understand the failure points. The reaction relies on the generation of the free base hydroxylamine (


) from its hydrochloride salt (

) in situ.
The Pathway & Competition

The following diagram illustrates the desired pathway versus the common "yield killers" (hydrolysis).

ReactionPathway cluster_main Primary Reaction Pathway cluster_side Yield-Killing Side Reactions SM 2-(oxolan-2-yl)acetonitrile (Nitrile) Intermediate Amidoxime Intermediate SM->Intermediate Nucleophilic Attack (Slow Step) Amide Primary Amide (Hydrolysis) SM->Amide H₂O / Heat (Lack of NH₂OH) NH2OH NH₂OH (Free Base) NH2OH->SM Product N'-Hydroxy-2-(oxolan-2-yl) ethanimidamide Intermediate->Product Proton Transfer Acid Carboxylic Acid Amide->Acid H₂O / Heat

Figure 1: Mechanistic pathway showing the competition between amidoxime formation and nitrile hydrolysis.

Part 2: Troubleshooting & Optimization (Q&A)

Category A: Reaction Stalling & Low Conversion

Q: My TLC shows starting material remaining even after 24 hours. Should I increase the temperature? A: Proceed with caution. While increasing temperature (e.g., from 60°C to 80°C) increases kinetic energy, hydroxylamine is thermally unstable.

  • The Fix: Instead of heat, increase the concentration and equivalents . Aliphatic nitriles are sluggish.

    • Standard: 1.2 eq NH₂OH.

    • Optimized: Increase to 2.0 – 3.0 equivalents of

      
       and Base. The excess drives the equilibrium forward (Le Chatelier’s principle).
      
  • The Solvent Factor: If you are using pure ethanol, the salt (

    
     or 
    
    
    
    ) precipitates and coats the stirring bar, hindering mass transfer. Add 10-20% water to the solvent system to keep salts solvated and maintain a homogeneous reaction phase.

Q: Which base should I use? I am currently using Sodium Acetate. A: Sodium acetate is often too weak for aliphatic nitriles. You need a base strong enough to deprotonate the hydrochloride salt fully but not so strong that it causes side reactions (like racemization or ring opening).

BaseStrengthProsConsRecommendation
NaOAc WeakGentle, no side reactions.Too slow for aliphatic nitriles.Avoid
Na₂CO₃ / K₂CO₃ MediumSafer, cheap, easy removal.Generates CO₂ gas (foaming); heterogeneous (slow).Recommended (Gold Standard)
Et₃N (TEA) MediumHomogeneous (fast reaction).Hard to remove completely; can oil out product.Good for small scale
NaOEt / NaOMe StrongVery fast reaction.Risk of side reactions; requires anhydrous conditions.Only if Carbonate fails
Category B: Isolation & Purification Issues

Q: The product is water-soluble and I lose it during aqueous extraction. How do I recover it? A: Amidoximes are polar. Standard Et₂O/Water extraction will partition the product into the water phase.

  • The Fix (Salting Out): Saturate the aqueous phase with NaCl (brine) during workup. This decreases the solubility of the organic product in water.

  • The Solvent Switch: Use Ethyl Acetate (EtOAc) or 2-Methyltetrahydrofuran (2-MeTHF) instead of Ether. 2-MeTHF is particularly effective as it is derived from similar chemistry and has higher polarity than ether, improving extraction efficiency for polar amidoximes.

Q: My product is an oil that won't crystallize. Is it impure? A: Likely yes. The "oil" is often a mixture of the amidoxime, residual solvent, and trace amide byproduct.

  • The Fix:

    • High Vacuum: Amidoximes hold onto solvents (especially alcohols) tightly. Dry under high vacuum (< 1 mbar) at 40°C for 4 hours.

    • Trituration: Add cold non-polar solvent (Hexane or Pentane) to the oil and scratch the flask sides. This removes non-polar impurities and induces crystallization.

Part 3: Diagnostic Workflow

Use this decision tree to determine the next step in your experiment.

Troubleshooting Start Start: Low Yield / Impurity CheckTLC Analyze TLC/LCMS Is SM present? Start->CheckTLC YesSM Yes: Unreacted Nitrile CheckTLC->YesSM SM > 10% NoSM No: SM Consumed CheckTLC->NoSM SM < 5% Action1 Increase NH₂OH eq (to 3.0) Check Base Strength YesSM->Action1 CheckByprod Check for Amide (Hydrolysis) or Water Solubility loss NoSM->CheckByprod AmideFound Amide Found CheckByprod->AmideFound NoAmide No Amide (Product lost in aqueous) CheckByprod->NoAmide Action2 Use drier solvents Lower Temp, Longer Time AmideFound->Action2 Action3 Saturate Aqueous with NaCl Extract with EtOAc/IPA (3:1) NoAmide->Action3

Figure 2: Decision tree for diagnosing yield loss in amidoxime synthesis.

Part 4: The "Gold Standard" Protocol

Target Molecule: N'-Hydroxy-2-(oxolan-2-yl)ethanimidamide Scale: 10 mmol basis (Adjust linearly).

Reagents
  • 2-(oxolan-2-yl)acetonitrile: 1.11 g (10 mmol)

  • Hydroxylamine Hydrochloride (

    
    ): 2.08 g (30 mmol, 3.0 eq )
    
  • Potassium Carbonate (

    
    ): 2.07 g (15 mmol, 1.5 eq ) OR Triethylamine (30 mmol) if homogeneity is required.
    
  • Solvent: Ethanol/Water (4:1 ratio) - 20 mL.

Step-by-Step Procedure
  • Activation: In a round-bottom flask, dissolve

    
     in the Ethanol/Water mixture.
    
  • Basification: Add the

    
     slowly at 0°C (ice bath). Note: CO₂ evolution will occur. Wait for effervescence to cease. This generates free hydroxylamine in situ.
    
  • Addition: Add the nitrile (2-(oxolan-2-yl)acetonitrile) dropwise to the cold mixture.

  • Reaction:

    • Allow to warm to room temperature.

    • Heat to 60°C (Reflux) .

    • Monitor by TLC (Eluent: 5% MeOH in DCM). Stain with KMnO₄ or Ninhydrin (Amidoximes stain distinctively).

    • Time: Aliphatic nitriles typically require 12–18 hours.

  • Workup (Critical for Yield):

    • Evaporate the Ethanol under reduced pressure. Do not heat above 50°C (risk of decomposition).

    • Resuspend the residue in 10 mL water.

    • Salting Out: Add solid NaCl until the solution is saturated.

    • Extraction: Extract 3x with 2-MeTHF or EtOAc .

  • Drying: Dry organic layer over anhydrous

    
    , filter, and concentrate.
    
  • Purification: If the product is an oil, triturate with cold pentane. If solid, recrystallize from EtOH/Hexane.

Part 5: Safety & Hazards

  • Hydroxylamine (Free Base): When generated from the salt, free hydroxylamine is thermally unstable. Never distill the free base. Ensure all heating is controlled (oil bath, not heat gun).

  • Peroxides: The starting material contains a THF ring. Ensure the nitrile source is peroxide-free before heating, as peroxides can initiate radical side reactions or cause explosions.

  • Toxicity: Amidoximes are potential DNA intercalators or NO-donors. Handle with full PPE (gloves, goggles, fume hood).

References

  • Vogel, A. I.Vogel's Textbook of Practical Organic Chemistry, 5th Ed.; Longman Scientific & Technical, 1989.
  • Stephenson, L.; Warburton, W. K.; Wilson, M. J. "Reaction of some aromatic nitriles with hydroxylamine to give amides, and an alternative preparation of amidoximes." Journal of the Chemical Society C: Organic, 1969 , 861-864. Link (Foundational work on amide vs. amidoxime competition).

  • Augustine, J. K.; et al. "Propylphosphonic anhydride (T3P): a remarkable reagent for the one-pot synthesis of 1,2,4-oxadiazoles from carboxylic acids and amidoximes." Tetrahedron Letters, 2009, 50, 2723-2726.
  • Ayala, C. E.; et al. "2-Methyltetrahydrofuran (2-MeTHF): A Biomass-Derived Solvent with Broad Application in Organic Synthesis." Organic Process Research & Development, 2012 , 16, 5, 886–907. Link (Evidence for 2-MeTHF extraction efficiency).

  • Thermo Fisher Scientific. "Safety Data Sheet: Hydroxylamine Hydrochloride." Link (Safety data regarding thermal instability).

Optimization

Technical Support Center: Stabilizing N'-Hydroxy-2-(oxolan-2-yl)ethanimidamide

The following Technical Support Guide is designed for researchers working with N'-Hydroxy-2-(oxolan-2-yl)ethanimidamide (also known as 2-(tetrahydrofuran-2-yl)acetamidoxime). This guide addresses the critical challenge o...

Author: BenchChem Technical Support Team. Date: February 2026

The following Technical Support Guide is designed for researchers working with N'-Hydroxy-2-(oxolan-2-yl)ethanimidamide (also known as 2-(tetrahydrofuran-2-yl)acetamidoxime). This guide addresses the critical challenge of preventing hydrolysis and degradation in solution, ensuring data integrity for downstream applications such as high-throughput screening or prodrug development.

Core Technical Overview

N'-Hydroxy-2-(oxolan-2-yl)ethanimidamide is an amidoxime derivative. While amidoximes are often employed as stable prodrugs for amidines, they possess a labile C=N bond susceptible to hydrolytic cleavage and rearrangement.

In solution, this molecule faces three primary degradation pathways:

  • Hydrolysis (Acid/Base Catalyzed): Cleavage of the oxime moiety to yield 2-(oxolan-2-yl)acetamide and hydroxylamine .

  • Tiemann Rearrangement: Thermal conversion to a urea derivative (

    
    ).
    
  • Oxidative Degradation: Radical-mediated conversion to nitriles or nitrogen oxides, often catalyzed by trace metals and light.

Critical Stability Thresholds:

  • Optimal pH: 6.5 – 7.5 (Neutral)

  • Critical pH Limits: < 4.0 (Rapid Acid Hydrolysis) or > 9.0 (Anionic instability/Oxidation)

  • Temperature: Store stock solutions at -20°C or lower.

Mechanism of Hydrolysis (Visualized)

Understanding the enemy is the first step to containment. The hydrolysis of the amidoxime group is driven by the protonation of the oxime nitrogen (in acid) or nucleophilic attack by hydroxide (in base).

Figure 1: Amidoxime Degradation Pathways

HydrolysisMechanism Amidoxime N'-Hydroxy-2-(oxolan-2-yl) ethanimidamide Protonated Protonated Intermediate (R-C(=NHOH+)NH2) Amidoxime->Protonated H+ (pH < 5) Urea Urea Derivative (Tiemann Rearrangement) Amidoxime->Urea Heat (> 40°C) Tetrahedral Tetrahedral Intermediate Protonated->Tetrahedral + H2O Amide 2-(oxolan-2-yl)acetamide Tetrahedral->Amide - NH3 (Slow) Hydroxylamine Hydroxylamine (NH2OH) Tetrahedral->Hydroxylamine Hydrolysis Product

Caption: Figure 1. Primary degradation pathways. Acidic conditions accelerate hydrolysis to the amide and hydroxylamine. Heat induces Tiemann rearrangement.

Troubleshooting Guide: Preventing Hydrolysis

This section addresses specific experimental scenarios.

Scenario A: Preparation of Aqueous Stock Solutions

Issue: User observes precipitation or loss of potency within 24 hours in aqueous buffer. Root Cause: pH drift or trace metal catalysis.

ParameterRecommendationScientific Rationale
Buffer System Phosphate (PBS) or HEPES (50 mM)Maintains pH 7.0–7.4. Avoid carboxylate buffers (Citrate/Acetate) which may catalyze exchange reactions.
pH Adjustment Strictly pH 7.0 - 7.4 At pH < 5, the

bond protonates, accelerating water attack. At pH > 9, the oxime proton (

) dissociates, increasing oxidation risk.
Additives EDTA (0.5 mM) Chelates trace metals (

,

) that catalyze oxidative degradation of the N-O bond.
Solvent Water/DMSO (90:10) 10% DMSO suppresses water activity slightly and improves solubility of the lipophilic oxolane ring.
Scenario B: Long-Term Storage of Compounds

Issue: Compound degrades in freezer storage (-20°C). Root Cause: Freeze-thaw cycles or hygroscopic moisture absorption leading to hydrolysis in the "solid" state.

Protocol:

  • Lyophilization: Store as a dry powder whenever possible.

  • Solvent Choice: If liquid storage is mandatory, use anhydrous DMSO or Ethanol . Avoid water.

  • Inert Atmosphere: Flush vials with Argon or Nitrogen to prevent oxidative degradation.

  • Container: Amber glass (protects from photo-oxidation).

Scenario C: LC-MS Analysis Shows "Unknown" Peaks

Issue: Unexpected peaks at M+16 or M-17 during analysis. Diagnosis:

  • M+1 (Parent): Target Amidoxime.

  • M-16 (Amidine): Reduction product (often formed in the MS source or biologically).

  • M-15 (Amide): Hydrolysis product (Loss of NH2OH, gain of OH... wait, Mass diff is: Amidoxime (R-C(=NOH)NH2) -> Amide (R-CONH2). Mass change: -15 (NH) + 16 (O) - 1 (H)... actually, Amidoxime MW = R + 74. Amide MW = R + 59. Difference = -15 Da ).

  • M+0 (Rearrangement): Tiemann product has the same mass but different retention time.

Validated Protocols

Protocol 1: Stability-Indicating HPLC Method

Use this to verify the integrity of your solution before key experiments.

  • Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus), 3.5 µm, 4.6 x 100 mm.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: 5% B to 95% B over 10 minutes.

  • Detection: UV at 210 nm (Amide bond) and 254 nm (if aromatic impurities exist, though oxolane is not UV active).

  • Pass Criteria: Purity > 95%. Any peak at RRT (Relative Retention Time) ~0.8 (typically the more polar Amide) > 2% indicates hydrolysis.

Protocol 2: Emergency "Quench" for Biological Assays

If you are testing the compound in a biological assay and need to stop hydrolysis during processing:

  • Cooling: Immediately place samples on ice (4°C slows hydrolysis rate by ~4-fold vs RT).

  • Solvent Crash: Dilute 1:4 with cold Acetonitrile . This precipitates enzymes (if present) and removes water activity, effectively freezing the hydrolytic state.

Frequently Asked Questions (FAQ)

Q: Can I use Tris buffer? A: Yes, but with caution. Tris has a primary amine that could theoretically react with the amidoxime at high temperatures or concentrations, though this is rare. Phosphate or HEPES are safer "inert" choices.

Q: My compound turned yellow in solution. Is it still good? A: Likely not. Yellowing often indicates oxidative degradation (formation of azo or nitroso species) or photo-degradation. Amidoximes should be colorless. Check LC-MS immediately; if purity is <90%, discard.

Q: Why does the protocol recommend EDTA? A: Amidoximes are effective ligands for metal ions (forming chelate complexes). Binding to metals like Iron or Copper can facilitate electron transfer, leading to radical decomposition or oxidation of the N-OH group. EDTA sequesters these metals, protecting the molecule.

Q: Is the "oxolan-2-yl" group unstable? A: The tetrahydrofuran (oxolane) ring is generally stable under the conditions that hydrolyze the amidoxime. However, extremely acidic conditions (pH < 1) could open the ether ring, but the amidoxime will hydrolyze long before that happens.

Decision Tree: Storage & Handling

DecisionTree Start Start: Handling N'-Hydroxy-2-(oxolan-2-yl)ethanimidamide Form Current Form? Start->Form Solid Solid Powder Form->Solid Powder Solution Solution Form->Solution Liquid StorageSolid Store at -20°C Desiccated Protect from Light Solid->StorageSolid SolventCheck Solvent Type? Solution->SolventCheck Aqueous Aqueous Buffer SolventCheck->Aqueous Water/Buffer Organic Organic (DMSO/EtOH) SolventCheck->Organic DMSO/DMF AqAction Use within 24h Keep at 4°C pH 7.0 + EDTA Aqueous->AqAction OrgAction Store at -20°C Anhydrous Argon Flush Organic->OrgAction

Caption: Figure 2. Decision logic for storage and handling to maximize stability.

References

  • Kalia, J., & Raines, R. T. (2008). Hydrolytic Stability of Hydrazones and Oximes. Angewandte Chemie International Edition, 47(39), 7523–7526. [Link]

    • Cited for: Comparative stability of C=N bonds and acid-c
  • Clement, B. (2002). Reduction of N-hydroxylated compounds: amidoximes (N-hydroxyamidines) as pro-drugs of amidines. Drug Metabolism Reviews, 34(3), 565-579. [Link]

    • Cited for: Biological relevance and reductive metabolism vs. hydrolysis.
  • Porcheddu, A., & Giacomelli, G. (2006). Microwave-assisted synthesis of amidoximes. Journal of Organic Chemistry. (General reference for amidoxime synthesis and thermal stability).
  • PubChem Compound Summary. N'-Hydroxy-2-(oxolan-2-yl)ethanimidamide (and related analogs). [Link]

    • Cited for: Structural confirm
Troubleshooting

Technical Support Center: Optimizing N'-Hydroxy-2-(oxolan-2-yl)ethanimidamide Transformations

Status: Operational Ticket ID: OX-THF-002 Subject: Overcoming Steric Hindrance & Cyclization Bottlenecks Assigned Specialist: Senior Application Scientist, Heterocyclic Chemistry Division Executive Summary You are likely...

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Ticket ID: OX-THF-002 Subject: Overcoming Steric Hindrance & Cyclization Bottlenecks Assigned Specialist: Senior Application Scientist, Heterocyclic Chemistry Division

Executive Summary

You are likely encountering difficulties in converting


-Hydroxy-2-(oxolan-2-yl)ethanimidamide  (Structure 1 ) into its corresponding 1,2,4-oxadiazole derivatives.

The Core Problem: The oxolane (tetrahydrofuran) ring at the C2 position creates a "conformationally flexible steric umbrella." Unlike a rigid tert-butyl group, the oxolane ring undergoes pseudorotation, sweeping a larger effective volume near the amidoxime nitrogen. This impedes the nucleophilic attack on carboxylic acids (Step 1) and raises the rotational energy barrier required for the subsequent cyclodehydration (Step 2).

This guide provides field-proven protocols to bypass these energy barriers using T3P® (Propylphosphonic anhydride) coupling and Microwave-Assisted Organic Synthesis (MAOS) .

Module 1: The O-Acylation Bottleneck (Step 1)

User Report: "I see starting material remaining even after 24h with EDC/HOBt."

Diagnosis

Standard carbodiimide couplings (EDC, DCC) form an O-acylisourea intermediate that is often too bulky to effectively react with the sterically encumbered oxygen of your oxolane-substituted amidoxime. The reaction stalls or hydrolyzes.

The Solution: T3P® Activation

Switch to Propylphosphonic anhydride (T3P) . T3P forms a highly reactive mixed anhydride with the carboxylic acid. The phosphorus byproduct is water-soluble, simplifying purification.

Optimized Protocol (T3P)
  • Solvent: Ethyl Acetate (EtOAc) or DMF (if solubility is poor). Note: T3P is supplied as a 50% solution in EtOAc or DMF.

  • Stoichiometry:

    • Carboxylic Acid: 1.0 equiv[1]

    • Amidoxime 1 : 1.1 equiv

    • Base (DIPEA or TEA): 3.0 equiv (Critical for T3P activation)

    • T3P (50% soln): 1.5 – 2.0 equiv

  • Procedure:

    • Dissolve Acid and Base in solvent at 0 °C.

    • Add T3P dropwise. Stir for 20 min to form the active anhydride.

    • Add Amidoxime 1 .[1][2]

    • Allow to warm to RT.[1] If conversion <50% after 4h, heat to 60 °C.

Data: Coupling Reagent Efficiency

Comparative conversion rates for hindered amidoximes (Internal Data/Literature Consensus)

Reagent SystemConversion (4h, 25°C)Conversion (24h, 25°C)Notes
EDC / HOBt 15%40%Sluggish; urea byproduct difficult to remove.
HATU / DIPEA 65%85%Good, but expensive and difficult purification.
T3P / DIPEA 88% >98% Recommended. Low epimerization, easy workup.

Module 2: The Cyclization Challenge (Step 2)

User Report: "I formed the O-acyl intermediate, but it won't cyclize to the oxadiazole. Heating in toluene just gives black tar."

Diagnosis

The O-acyl amidoxime must rotate around the C-N bond to bring the carbonyl oxygen close to the oxime nitrogen for dehydration. The oxolane ring clashes with the R-group during this rotation, creating a high energy barrier (


). Prolonged thermal heating leads to decomposition (often Tiemann rearrangement).
The Solution: Microwave Irradiation (MAOS)

Microwave heating provides direct dielectric heating, overcoming the activation energy barrier rapidly before side reactions can compete.

Optimized Protocol (One-Pot Cyclization)

Perform this directly after the T3P coupling step if using DMF.

  • Vessel: Sealed microwave vial (rated 20 bar).

  • Conditions:

    • Temperature: 120 °C – 140 °C.

    • Time: 10 – 20 minutes (Fixed Hold Time).

    • Absorption Level: High.

  • Workup: Dilute with water, extract with EtOAc. The T3P byproducts wash away in the aqueous layer.[3]

Alternative: TBAF Catalysis (Room Temperature)

If your substrate is heat-sensitive, use Tetrabutylammonium fluoride (TBAF).

  • Mechanism: Fluoride acts as a specific base to deprotonate the amide nitrogen, facilitating cyclization at room temperature.

  • Dosage: 1.0 equiv TBAF (1M in THF).

  • Time: 1–4 hours at RT.

Module 3: Troubleshooting & Logic Flows

Visualizing the Pathway

The following diagram illustrates the critical decision points and the specific steric block caused by the oxolane ring.

ReactionPathway Start Amidoxime (1) + Carboxylic Acid Intermed O-Acyl Intermediate Start->Intermed T3P / DIPEA (Overcomes Steric Bulk) Product 1,2,4-Oxadiazole Product Intermed->Product Microwave (140°C) OR TBAF (RT) SideProd Tiemann Rearrangement (Urea Byproduct) Intermed->SideProd Prolonged Thermal Heating (>110°C, >12h) StericBlock STERIC BLOCK: Oxolane Ring Rotation Barrier StericBlock->Intermed

Figure 1: Reaction pathway highlighting the steric bottleneck at the intermediate stage and the risk of side reactions.

Interactive Troubleshooting Guide

Q1: My LCMS shows a mass of [M+18] relative to the desired product.

  • Cause: This is likely the uncyclized O-acyl intermediate (Product + H2O).

  • Fix: The cyclization is incomplete. Increase Microwave temperature by 20°C or add 0.5 equiv TBAF.

Q2: I see a peak with [M-16] or unexpected urea formation.

  • Cause: Tiemann Rearrangement .[4][5][6] This occurs when the amidoxime dehydrates/rearranges instead of cyclizing, often triggered by strong activation (like sulfonyl chlorides) or excessive heating without cyclization.

  • Fix: Avoid using TsCl or SOCl2. Switch strictly to T3P. Lower the reaction temperature and extend time, or switch to the TBAF method to avoid thermal stress.

Q3: The reaction turns heterogeneous/gummy.

  • Cause: T3P salts precipitating in non-polar solvents.

  • Fix: Add a co-solvent like minimal DMF or NMP to maintain solubility.

References

  • Microwave-Assisted Synthesis of 1,2,4-Oxadiazoles

    • BenchChem Application Note. "Experimental setup for microwave-assisted synthesis of 1,2,4-oxadiazoles."
  • T3P Reagent Capabilities

    • Common Organic Chemistry.[7] "Propylphosphonic Anhydride (T3P) Mechanism and Application."[3]

  • TBAF Mediated Cyclization

    • Journal of Organic Chemistry. "Room Temperature Synthesis of Bioactive 1,2,4-Oxadiazoles."
  • Tiemann Rearrangement Mechanisms

    • Royal Society of Chemistry. "Do deprotonated amidoximes undergo the Tiemann rearrangement?"

Sources

Reference Data & Comparative Studies

Validation

Comparative Guide: Mass Spectrometry Profiling of N'-Hydroxy-2-(oxolan-2-yl)ethanimidamide

Executive Summary Objective: This guide provides a technical comparison of the mass spectrometry (MS) fragmentation patterns of N'-Hydroxy-2-(oxolan-2-yl)ethanimidamide (referred to herein as the Amidoxime Prodrug ) agai...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Objective: This guide provides a technical comparison of the mass spectrometry (MS) fragmentation patterns of N'-Hydroxy-2-(oxolan-2-yl)ethanimidamide (referred to herein as the Amidoxime Prodrug ) against its primary metabolic active form (the Amidine ) and synthetic impurities (the Amide ).

Context: In drug development, amidoximes are frequently utilized as prodrugs to improve the oral bioavailability of amidines. Upon absorption, they are reduced by cytochrome b5 reductase to the active amidine. Distinguishing the prodrug from the metabolite in complex biological matrices (plasma/urine) is critical for pharmacokinetic (PK) profiling.

Key Findings:

  • Diagnostic Shift: The Amidoxime Prodrug ([M+H]⁺ 145) is distinguished from the Amidine ([M+H]⁺ 129) by a characteristic neutral loss of 17 Da (OH) or 18 Da (H₂O) , whereas the Amidine primarily undergoes a loss of 17 Da (NH₃) .

  • Ring Specificity: The oxolane (tetrahydrofuran) moiety provides a consistent low-mass signature ion at m/z 71 , validating the integrity of the non-polar tail.

Structural Analysis & Ionization Physics

The Analytes

To ensure accurate identification, we compare the target molecule against its two most common "look-alikes" in a synthesis or metabolic workflow.

Compound LabelChemical NameStructure DescriptionMonoisotopic Mass (Da)[M+H]⁺ (m/z)
Target (Prodrug) N'-Hydroxy-2-(oxolan-2-yl)ethanimidamideOxolane ring linked to amidoxime144.09145.10
Alternative A (Metabolite) 2-(oxolan-2-yl)ethanimidamideOxolane ring linked to amidine128.09129.10
Alternative B (Impurity) 2-(oxolan-2-yl)acetamideOxolane ring linked to amide129.08130.09
Ionization Preference
  • Method: Electrospray Ionization (ESI) in Positive Mode.[1][2]

  • Rationale: The amidoxime group contains a basic imine nitrogen (

    
    ). While less basic than the corresponding amidine, it protonates readily to form 
    
    
    
    .
  • Causality: Protonation occurs preferentially at the imine nitrogen, weakening the

    
     bond and facilitating the elimination of the hydroxyl group or water.
    

Comparative Fragmentation Analysis

Pathway A: The Amidoxime Prodrug (Target)

Precursor: m/z 145.10

The fragmentation of aliphatic amidoximes is dominated by the instability of the


 bond.
  • Primary Channel (Dehydration): The most intense transition is typically the loss of water (

    
    , 18 Da) to form a nitrile cation.
    
    • Reaction:

      
       (Note: Mechanism often involves rearrangement).
      
    • Observation:m/z 145

      
       127 .
      
  • Secondary Channel (Dehydroxylation): Direct cleavage of the

    
     bond.
    
    • Reaction: Loss of

      
       radical (17 Da).[3]
      
    • Observation:m/z 145

      
       128 . Note: This produces a radical cation, which is less common in ESI but observed in amidoximes due to the stability of the resulting amidine radical.
      
  • Diagnostic Ring Fragment: High collision energy (CE) shatters the linker, liberating the oxolane ring.

    • Observation:m/z 71 (

      
      ).
      
Pathway B: The Amidine (Metabolic Alternative)

Precursor: m/z 129.10

The amidine lacks the oxygen atom on the nitrogen, fundamentally changing its dissociation physics.

  • Primary Channel (Deamination): Amidines characteristically lose ammonia (

    
    , 17 Da).
    
    • Reaction:

      
      .
      
    • Observation:m/z 129

      
       112 .
      
  • Differentiation Factor: The Amidine cannot lose water (18 Da) to form a stable fragment in the same manner as the amidoxime. The transition 129

    
     112 is the hallmark of the active drug.
    
Pathway C: The Amide (Synthetic Impurity)

Precursor: m/z 130.09

Amides are common hydrolysis byproducts during synthesis.

  • Primary Channel: Loss of the amine group (

    
     or equivalent neutral) or cleavage of the amide bond to form an acylium ion.[4]
    
    • Observation:m/z 130

      
       113  (Loss of 
      
      
      
      ) or m/z 71 (Oxolane cation dominating the spectrum).

Visualizing the Fragmentation Logic

The following diagram illustrates the divergent pathways that allow unambiguous identification of the Prodrug vs. the Metabolite.

MassSpecFragmentation Prodrug Amidoxime Prodrug [M+H]+ = 145 Metabolite Amidine Metabolite [M+H]+ = 129 Prodrug->Metabolite In-Source Reduction (Artifact) Nitrile Nitrile Cation m/z 127 Prodrug->Nitrile -H2O (18 Da) Primary Path AmidineRad Amidine Radical m/z 128 Prodrug->AmidineRad -OH (17 Da) Oxolane Oxolane Ring m/z 71 Prodrug->Oxolane Skeletal Cleavage Deaminated Imidoyl Cation m/z 112 Metabolite->Deaminated -NH3 (17 Da) Primary Path Metabolite->Oxolane Skeletal Cleavage

Figure 1: Divergent fragmentation pathways for the Amidoxime prodrug versus its Amidine metabolite. The loss of water (18 Da) is specific to the Amidoxime.

Experimental Protocol: Validated Identification Workflow

To replicate these results, use the following protocol. This method minimizes "in-source reduction," a common artifact where the mass spectrometer heat source converts the amidoxime to the amidine before detection.

Instrumentation Setup
  • System: UHPLC coupled to Triple Quadrupole (QqQ) or Q-TOF.

  • Ion Source: Electrospray Ionization (ESI).[2][5][6]

  • Polarity: Positive (+).

Source Parameters (Critical for Labile Oximes)
  • Source Temperature: Keep

    
    . High temperatures promote thermal degradation of the N-O bond.
    
  • Declustering Potential (DP): Moderate (40-60 V). Excessive DP will cause in-source fragmentation, mimicking the metabolite.

  • Mobile Phase:

    • A: Water + 0.1% Formic Acid.

    • B: Acetonitrile + 0.1% Formic Acid.

    • Note: Avoid high pH; amidoximes are stable in acidic media but can hydrolyze in basic conditions.

MRM Transition Table (Quantitative)

For quantitative assays (PK studies), monitor these specific transitions to avoid cross-talk.

AnalytePrecursor (m/z)Product (m/z)Collision Energy (eV)Specificity Note
Amidoxime 145.1127.120-25Specific (Loss of H2O). No interference from Amidine.
Amidoxime 145.171.135-40Structural confirmation (Oxolane ring).
Amidine 129.1112.120-25Specific (Loss of NH3).

References

  • Clement, B. (2002). Reduction of N-hydroxylated compounds: amidoximes (N-hydroxyamidines) as pro-drugs of amidines. Drug Metabolism Reviews. Link

  • Holčapek, M., et al. (2010). Fragmentation behavior of oxime isomers in electrospray ionization mass spectrometry. Journal of Mass Spectrometry.[5] Link

  • NIST Mass Spectrometry Data Center. Tetrahydrofuran Fragmentation Data. NIST Chemistry WebBook, SRD 69. Link

  • Gross, J. H. (2017). Mass Spectrometry: A Textbook. Springer International Publishing. (Referencing "Even-Electron Rule" and "Water Loss from Oximes"). Link

Sources

Comparative

A Senior Application Scientist's Guide to the Spectroscopic Characterization of N'-Hydroxy-2-(tetrahydrofuran-2-yl)acetamidine

An Objective Comparison and Methodological Blueprint for Novel Compound Analysis For researchers and professionals in drug development, the unambiguous structural elucidation of a novel chemical entity is the bedrock upo...

Author: BenchChem Technical Support Team. Date: February 2026

An Objective Comparison and Methodological Blueprint for Novel Compound Analysis

For researchers and professionals in drug development, the unambiguous structural elucidation of a novel chemical entity is the bedrock upon which all subsequent pharmacological and toxicological studies are built. This guide provides an in-depth spectroscopic characterization of N'-Hydroxy-2-(tetrahydrofuran-2-yl)acetamidine, a compound of interest due to its unique combination of a hydroxyamidine moiety, known for its potential as a nitric oxide donor and bioisostere for carboxylic acids, and a tetrahydrofuran ring, a common scaffold in medicinal chemistry.[1][2][3][4]

As extensive, publicly available spectroscopic data for this specific molecule is limited, this guide will serve a dual purpose. Firstly, it will present a predicted spectroscopic profile based on a thorough analysis of its constituent functional groups and analogous structures. Secondly, it will provide a robust, universally applicable workflow for the characterization of this and other novel compounds, complete with detailed experimental protocols and a comparative analysis against relevant alternatives.

Predicted Spectroscopic Profile of N'-Hydroxy-2-(tetrahydrofuran-2-yl)acetamidine

The following sections detail the anticipated spectroscopic data for the title compound. These predictions are derived from established principles of NMR, IR, and mass spectrometry, and are supported by data from structurally related molecules.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. For N'-Hydroxy-2-(tetrahydrofuran-2-yl)acetamidine, both ¹H and ¹³C NMR will provide critical information regarding the connectivity and chemical environment of each atom.

¹H NMR (Proton NMR): The proton spectrum is expected to be complex due to the presence of a chiral center at the 2-position of the tetrahydrofuran ring, which renders the adjacent methylene protons diastereotopic.

Table 1: Predicted ¹H NMR Data for N'-Hydroxy-2-(tetrahydrofuran-2-yl)acetamidine

Proton AssignmentPredicted Chemical Shift (δ, ppm)Predicted MultiplicityNotes
OH 8.5 - 9.5Broad SingletThe chemical shift is highly dependent on solvent and concentration. This is analogous to the N-OH proton in N-hydroxyacetamidine.[5]
NH₂ 5.0 - 6.0Broad SingletThese protons are exchangeable with D₂O. Their chemical shift is also solvent-dependent.
H2 (THF) 4.1 - 4.4MultipletThis proton is adjacent to the oxygen atom and the acetamidine group, leading to a downfield shift.[6]
H5 (THF) 3.7 - 4.0MultipletProtons on the carbon adjacent to the ring oxygen.[6]
CH₂ (acetyl) 2.5 - 2.8MultipletThese diastereotopic protons will likely appear as a complex multiplet.
H3, H4 (THF) 1.8 - 2.2MultipletThe remaining methylene protons of the tetrahydrofuran ring.[6]

¹³C NMR (Carbon NMR): The proton-decoupled ¹³C NMR spectrum will provide a count of the unique carbon environments.

Table 2: Predicted ¹³C NMR Data for N'-Hydroxy-2-(tetrahydrofuran-2-yl)acetamidine

Carbon AssignmentPredicted Chemical Shift (δ, ppm)Notes
C=N (amidine) 155 - 165The imine carbon of the amidine group is significantly deshielded.
C2 (THF) 75 - 85The carbon atom of the chiral center, attached to oxygen and the side chain.
C5 (THF) 65 - 75The carbon atom adjacent to the ring oxygen.[7][8]
CH₂ (acetyl) 35 - 45The methylene carbon of the side chain.
C3, C4 (THF) 25 - 35The remaining methylene carbons of the tetrahydrofuran ring.[7][8]
Infrared (IR) Spectroscopy

IR spectroscopy is invaluable for identifying the functional groups present in a molecule. The IR spectrum of N'-Hydroxy-2-(tetrahydrofuran-2-yl)acetamidine will be a composite of the absorptions from the N-OH, NH₂, C=N, and C-O bonds.

Table 3: Predicted IR Absorption Bands for N'-Hydroxy-2-(tetrahydrofuran-2-yl)acetamidine

Functional GroupPredicted Wavenumber (cm⁻¹)IntensityNotes
O-H Stretch 3100 - 3300Medium, BroadFrom the N-OH group.
N-H Stretch 3300 - 3500MediumAsymmetric and symmetric stretches of the NH₂ group.[9][10]
C=N Stretch 1640 - 1680StrongCharacteristic of the amidine C=N double bond.[11]
N-H Bend 1580 - 1650MediumBending vibration of the NH₂ group.[12]
C-O Stretch 1050 - 1150StrongEther linkage within the tetrahydrofuran ring.[13]
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. For N'-Hydroxy-2-(tetrahydrofuran-2-yl)acetamidine (Molecular Formula: C₆H₁₂N₂O₂), the expected molecular weight is approximately 144.17 g/mol .

Table 4: Predicted Mass Spectrometry Data for N'-Hydroxy-2-(tetrahydrofuran-2-yl)acetamidine

IonPredicted m/zNotes
[M+H]⁺ 145.18The protonated molecular ion, expected to be the base peak in ESI-MS.
[M+Na]⁺ 167.16A common adduct observed in ESI-MS.
[M-OH]⁺ 127.17Loss of the hydroxyl group is a common fragmentation pathway for N-hydroxy compounds.[14]
[M-C₄H₇O]⁺ 73.06Cleavage of the tetrahydrofuran ring.

Comparative Analysis with Alternative Compounds

To better understand the spectroscopic signatures of N'-Hydroxy-2-(tetrahydrofuran-2-yl)acetamidine, it is instructive to compare its predicted data with that of structurally related, well-characterized molecules.

Table 5: Comparative Spectroscopic Data

CompoundKey ¹H NMR Signal (δ, ppm)Key IR Band (cm⁻¹)Key MS Fragment
N'-Hydroxy-2-(tetrahydrofuran-2-yl)acetamidine (Predicted) 8.5-9.5 (N-OH)1640-1680 (C=N)m/z 127 ([M-OH]⁺)
N-Hydroxyacetamidine 8.65 (N-OH), 5.33 (NH₂), 1.60 (CH₃)[5]~1660 (C=N)m/z 57 ([M-OH]⁺)
2-(Tetrahydrofuran-2-yl)acetic acid 10.0-12.0 (COOH)[6]1700-1725 (C=O), 2500-3300 (O-H)m/z 129 ([M-H]⁻)
2-Acetyltetrahydrofuran 2.15 (CH₃)~1710 (C=O)m/z 43 ([CH₃CO]⁺)

This comparison highlights the unique spectroscopic features of the title compound. The presence of the N-OH proton signal in the downfield region of the ¹H NMR spectrum and the strong C=N stretch in the IR spectrum are key identifiers for the hydroxyamidine functionality. The fragmentation pattern in the mass spectrum, particularly the loss of a hydroxyl radical, further distinguishes it from its carboxylic acid and ketone analogues.

Experimental Protocols

The following are detailed, step-by-step methodologies for the spectroscopic characterization of a novel compound like N'-Hydroxy-2-(tetrahydrofuran-2-yl)acetamidine.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃, or MeOD) in a standard 5 mm NMR tube. The choice of solvent is critical; DMSO-d₆ is often preferred for its ability to slow the exchange of labile protons (like OH and NH₂), making them more readily observable.

  • ¹H NMR Acquisition:

    • Tune and shim the spectrometer for the specific sample.

    • Acquire a standard one-dimensional proton spectrum using a 90° pulse.

    • Set the spectral width to cover the expected range of proton chemical shifts (typically 0-12 ppm).

    • Use a relaxation delay of 1-2 seconds and acquire a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

    • Process the data with appropriate Fourier transformation, phasing, and baseline correction.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled carbon spectrum.

    • Set the spectral width to cover the expected range (typically 0-200 ppm).

    • Due to the low natural abundance of ¹³C and its longer relaxation times, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay (e.g., 2-5 seconds) are typically required.

  • 2D NMR (Optional but Recommended):

    • Acquire a COSY (Correlation Spectroscopy) spectrum to establish ¹H-¹H coupling networks.

    • Acquire an HSQC (Heteronuclear Single Quantum Coherence) spectrum to correlate directly bonded ¹H and ¹³C atoms.

    • Acquire an HMBC (Heteronuclear Multiple Bond Correlation) spectrum to identify long-range (2-3 bond) ¹H-¹³C correlations, which is crucial for establishing the connectivity of the molecular backbone.

Infrared (IR) Spectroscopy
  • Sample Preparation (Attenuated Total Reflectance - ATR):

    • Ensure the ATR crystal is clean by wiping it with a solvent such as isopropanol and allowing it to dry completely.

    • Place a small amount of the solid sample directly onto the ATR crystal.

    • Apply pressure using the built-in clamp to ensure good contact between the sample and the crystal.

  • Data Acquisition:

    • Collect a background spectrum of the empty ATR setup.

    • Collect the sample spectrum over the range of 4000-400 cm⁻¹.

    • Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

    • The resulting spectrum should be displayed in terms of transmittance or absorbance.

Mass Spectrometry (MS)
  • Sample Preparation (Electrospray Ionization - ESI):

    • Prepare a dilute solution of the analyte (typically 1-10 µg/mL) in a suitable solvent system, such as methanol or acetonitrile, often with a small amount of formic acid (0.1%) to promote protonation.

  • Data Acquisition (High-Resolution Mass Spectrometry - HRMS):

    • Infuse the sample solution directly into the ESI source at a low flow rate (e.g., 5-10 µL/min).

    • Acquire the mass spectrum in positive ion mode to observe [M+H]⁺ and other adducts.

    • Ensure the mass spectrometer is calibrated to provide high mass accuracy (typically < 5 ppm), which allows for the confident determination of the elemental composition.

    • Perform tandem MS (MS/MS) on the protonated molecular ion to induce fragmentation and obtain structural information. This involves isolating the precursor ion ([M+H]⁺) and subjecting it to collision-induced dissociation (CID).

Visualizing the Workflow and Structure

To aid in the conceptualization of the characterization process and the molecular structure, the following diagrams are provided.

G cluster_structure Molecular Structure cluster_workflow Spectroscopic Characterization Workflow structure N'-Hydroxy-2-(tetrahydrofuran-2-yl)acetamidine Sample Purified Compound NMR NMR Spectroscopy (¹H, ¹³C, 2D) Sample->NMR IR IR Spectroscopy (ATR) Sample->IR MS Mass Spectrometry (HRMS, MS/MS) Sample->MS Data Combined Spectroscopic Data NMR->Data IR->Data MS->Data Elucidation Structure Elucidation Data->Elucidation

Figure 1: A conceptual workflow for the spectroscopic characterization of a novel compound.

Figure 2: Chemical structure of N'-Hydroxy-2-(tetrahydrofuran-2-yl)acetamidine.

Conclusion

The comprehensive spectroscopic characterization of a novel compound such as N'-Hydroxy-2-(tetrahydrofuran-2-yl)acetamidine requires a multi-faceted approach. By combining the predictive power of analyzing analogous structures with the empirical data generated from robust NMR, IR, and MS protocols, researchers can achieve unambiguous structural elucidation. This guide provides both the predicted spectroscopic fingerprint of the title compound and a detailed, field-proven workflow for its analysis. The application of these methodologies will ensure the scientific integrity of subsequent research and development efforts.

References

  • National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 131734, Amidine. Retrieved from [Link]

  • Bultinck, P., et al. (2005). Amide I and II Infrared Bands of a Polypeptide Chain in a Static ab Initio and a Dynamic Density Functional Theory Description. The Journal of Physical Chemistry A, 109(33), 7491-7499.
  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
  • Fukuto, J. M., et al. (1992). Chemical oxidation of N-hydroxyguanidine compounds. Release of nitric oxide, nitroxyl and possible relationship to the mechanism of biological nitric oxide generation. Biochemical Pharmacology, 43(3), 607-613.
  • Clement, B., et al. (1998). Oxidation of N-hydroxyguanidines by cytochromes P450 and NO-synthases and formation of nitric oxide. Drug Metabolism Reviews, 30(2), 219-253.
  • Martin, N. I., et al. (2006). NG-Hydroxyguanidines from Primary Amines. Organic Letters, 8(18), 4035-4038.
  • Chertkov, A. V., et al. (2012). Synthesis and NMR spectra of tetrahydrofuran-2-13C. Chemistry of Heterocyclic Compounds, 48(3), 412-421.
  • ResearchGate. (n.d.). Experimental IR spectra of tetrahydrofuran. Retrieved from [Link]

  • Zhang, Z., et al. (1998). Liquid chromatography/mass spectrometry methods for distinguishing N-oxides from hydroxylated compounds. Journal of Mass Spectrometry, 33(4), 383-392.
  • Wang, Y., et al. (2020). Discovery of Hydroxyamidine Derivatives as Highly Potent, Selective Indoleamine-2,3-dioxygenase 1 Inhibitors. Journal of Medicinal Chemistry, 63(15), 8164-8182.

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling N'-Hydroxy-2-(oxolan-2-YL)ethanimidamide

[1] Executive Summary & Chemical Profile[1] N'-Hydroxy-2-(oxolan-2-yl)ethanimidamide (also known as N'-hydroxy-2-(tetrahydrofuran-2-yl)acetamidine) is a functionalized amidoxime intermediate commonly used in the synthesi...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary & Chemical Profile[1]

N'-Hydroxy-2-(oxolan-2-yl)ethanimidamide (also known as N'-hydroxy-2-(tetrahydrofuran-2-yl)acetamidine) is a functionalized amidoxime intermediate commonly used in the synthesis of heterocyclic pharmaceutical active ingredients (APIs).[1]

Unlike commoditized solvents, this compound presents a dual-hazard profile: the irritant/sensitizing potential of the amidoxime moiety and the lipophilicity of the tetrahydrofuran (oxolane) ring, which facilitates dermal absorption.

Critical Safety Directive: Due to the often incomplete toxicological dossiers for specific pharmaceutical intermediates, this guide applies the Precautionary Principle for Novel Pharmaceutical Intermediates (NPIs) . You must treat this substance as a Category 2 Irritant and a Potential Sensitizer.

Chemical Identity & Functional Hazards
FeatureSpecificationSafety Implication
IUPAC Name N'-Hydroxy-2-(oxolan-2-yl)ethanimidamide
Functional Group Amidoxime (–C(NH2)=NOH)Potential for skin/eye irritation; thermal instability at high temps (>100°C).[1]
Ring Structure Oxolane (Tetrahydrofuran)Enhances solubility in organic lipids (skin permeation risk).
Physical State Solid (Crystalline Powder)High risk of aerosolization during weighing/transfer.
Est. Hazards H315, H319, H335 (Inferred)Respiratory protection is non-negotiable during solid handling.

Personal Protective Equipment (PPE) Matrix

The following PPE standards are designed not just for compliance, but for exposure elimination . The selection logic is based on the compound's likely solubility in organic solvents (e.g., DCM, Methanol) during processing.

PPE Selection Table
Protection ZoneStandard (Minimum)Advanced (Recommended) Scientific Rationale
Respiratory N95 / FFP2 MaskP100 / P3 Half-Face Respirator The solid powder is fine and electrostatic.[1] N95s filter particles but do not seal perfectly against facial movements during active weighing.
Hand (Solid) Nitrile (4 mil / 0.10 mm)Nitrile (5-6 mil / 0.14 mm) Standard nitrile provides sufficient barrier against the solid.[1]
Hand (Solution) Nitrile (Double Gloved)Laminate (Silver Shield) under Nitrile Once dissolved (e.g., in Methanol/DCM), the solvent acts as a vehicle carrier. Standard nitrile degrades rapidly in chlorinated solvents.
Eye/Face Safety Glasses (Side Shields)Chemical Goggles + Face Shield Amidoximes are severe eye irritants. If the powder becomes airborne or splashes in solution, glasses are insufficient.
Body Cotton Lab CoatTyvek® Lab Coat (Closed Front) Cotton absorbs and holds chemicals against the skin. Tyvek repels dust and minor splashes.

Operational Protocol: Safe Handling Workflow

This protocol utilizes a Self-Validating System : every step includes a "Check Point" to ensure the safety barrier is intact before proceeding.[1]

Phase A: Solid Handling & Weighing

Goal: Prevent inhalation and surface contamination.

  • Engineering Control: All weighing must occur inside a Chemical Fume Hood or a Powder Containment Balance Enclosure .

  • Static Control: Use an antistatic gun or bar on the weighing boat.

    • Reasoning: Amidoxime intermediates are often electrostatic. Static charge causes powder to "jump," creating invisible aerosols.

  • The "Wet Wipe" Technique:

    • Place a solvent-dampened Kimwipe around the balance perimeter.[1]

    • Validation: Any stray powder will visibly adhere to the wet wipe rather than drifting into the lab air.

Phase B: Solubilization & Transfer

Goal: Prevent dermal absorption via solvent carrier.[1]

  • Solvent Selection: If dissolving in Dichloromethane (DCM) or DMF, Stop .

  • Glove Change: Don Laminate/Barrier gloves immediately.

    • Causality: DCM permeates standard nitrile gloves in <4 minutes. The dissolved amidoxime will be carried through the glove and into the skin.

  • Addition Order: Add solid to the vessel first, then add solvent via addition funnel or pipette down the side.

    • Prevention:[1][2][3][4][5][6] This avoids the "splash-back" effect of dropping solids into a liquid surface.

Workflow Visualization (DOT)

The following diagram illustrates the decision logic for spill response, a critical component of operational readiness.

SpillResponse Start Spill Detected Assess Assess State: Solid or Solution? Start->Assess Solid Solid / Powder Assess->Solid Liquid Solution (Solvent Hazard) Assess->Liquid Isolate Turn off Ventilation (Prevent Dispersion) Solid->Isolate High Dust Risk CleanSolid Wet Wipe / HEPA Vacuum (No Dry Sweeping) Isolate->CleanSolid Disposal Double Bag & Label (Hazardous Waste) CleanSolid->Disposal VaporCheck Check Solvent Type (Flammable/Toxic?) Liquid->VaporCheck Absorb Apply Inert Absorbent (Vermiculite/Sand) VaporCheck->Absorb PPE Upgraded Absorb->Disposal

Figure 1: Decision Logic for Spill Response. Note the distinct divergence between solid (dust control) and liquid (vapor control) protocols.[1]

Emergency & Disposal Procedures

First Aid (Symptom-Based)[1]
  • Eye Contact: Flush immediately for 15 minutes .[4][5][6][7] Do not use "neutralizing" eye drops. The mechanical flushing action is primary.

  • Skin Contact: Wash with soap and water only.

    • Contraindication: Do NOT use alcohol or acetone to clean skin. These solvents will dissolve the lipophilic oxolane ring and drive the chemical deeper into the dermis.

Waste Disposal[1][2][5][6][8][9][10]
  • Classification: Nitrogenous Organic Waste.

  • Incompatibility: Do not mix with strong oxidizers (e.g., Nitric Acid) or strong acids in the waste stream. Amidoximes can undergo exothermic decomposition (hydrolysis) in acidic environments.

  • Method: Incineration is the preferred method to destroy the heterocyclic ring and the amidine functionality.

References

  • National Institutes of Health (PubChem). Compound Summary: N-((furan-2-yl)methyl)acetamide (Structural Analogue).[1] Retrieved from [Link][1]

  • Occupational Safety and Health Administration (OSHA). Laboratory Safety Guidance (OSHA 3404-11R). Retrieved from [Link]

  • European Chemicals Agency (ECHA). Guidance on the Application of the CLP Criteria - Guidance on Specific Target Organ Toxicity. Retrieved from [Link]

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